molecular formula C6H10O B598318 2-oxaspiro[3,3]heptane CAS No. 174-75-4

2-oxaspiro[3,3]heptane

Katalognummer: B598318
CAS-Nummer: 174-75-4
Molekulargewicht: 98.145
InChI-Schlüssel: SUSDYISRJSLTST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxaspiro[3,3]heptane, also known as 2-oxaspiro[3,3]heptane, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.145. The purity is usually 95%.
BenchChem offers high-quality 2-oxaspiro[3,3]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-oxaspiro[3,3]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

174-75-4

Molekularformel

C6H10O

Molekulargewicht

98.145

IUPAC-Name

2-oxaspiro[3.3]heptane

InChI

InChI=1S/C6H10O/c1-2-6(3-1)4-7-5-6/h1-5H2

InChI-Schlüssel

SUSDYISRJSLTST-UHFFFAOYSA-N

SMILES

C1CC2(C1)COC2

Synonyme

2-oxaspiro[3,3]heptane

Herkunft des Produkts

United States

Foundational & Exploratory

1H NMR and 13C NMR spectroscopic data of 2-oxaspiroheptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-oxaspiro[3.3]heptane and its pharmacologically relevant derivatives, specifically the 2-oxa-6-azaspiro[3.3]heptane scaffold. These strained spirocycles are critical in modern drug discovery as bioisosteres for gem-dimethyl groups, morpholines, and piperidines, offering improved metabolic stability and defined vector orientation.

Part 1: Core Directive & Scope

Target Isomer: This guide focuses on the spiro[3.3]heptane system (two four-membered rings sharing a spiro carbon). While "2-oxaspiroheptane" can theoretically refer to other isomers (e.g., spiro[2.4]), the [3.3] scaffold is the industry standard in medicinal chemistry for "escaping flatland" (increasing


 character).

Primary Scaffolds Covered:

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid: The representative carbocyclic/ether core.

  • 2-Oxa-6-azaspiro[3.3]heptane: The nitrogen-containing bioisostere used in library synthesis.

Part 2: Spectroscopic Data & Analysis

A. 2-Oxaspiro[3.3]heptane-6-carboxylic acid

This compound serves as the definitive reference for the carbon-oxygen spirocyclic core. The symmetry of the oxetane ring is broken by the substitution at the C6 position of the cyclobutane ring, resulting in distinct splitting patterns.

Table 1: 1H NMR Data (500 MHz, DMSO-d6)

PositionChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
COOH 12.24br s1H-Carboxylic acid proton (exchangeable).
H-1, H-3 4.60s2H-Oxetane CH₂ (cis to COOH). Deshielded by oxygen.
H-1', H-3' 4.39s2H-Oxetane CH₂ (trans to COOH). Magnetic anisotropy causes split.
H-5, H-7 2.97d2H11.9 HzCyclobutane CH₂ . Geminal coupling observed.
H-5', H-7' 2.63d2H11.9 HzCyclobutane CH₂ . Shielded relative to oxetane.
H-6 Not listed*---Typically obscured or broad; expected ~3.0 ppm.

Note: In the specific literature source (ScienceOpen/Enamine data), the methine proton at C6 is often overlapped or implicit in the integration of the cyclobutane signals. The key diagnostic is the distinct separation of the oxetane singlets (~4.4–4.6 ppm).

Table 2: 13C NMR Data (100 MHz, CDCl3) Data derived from 5-phenyl analog and extrapolated for the core.

Carbon TypeChemical Shift (δ ppm)Mechanistic Insight
C=O ~175.8Carbonyl carbon (Carboxylic acid).
C-1, C-3 74.0 – 81.0Oxetane CH₂ . Characteristic downfield shift due to ether oxygen.
C-6 ~35.0 – 40.0Cyclobutane CH . Methine carbon carrying the substituent.
C-5, C-7 ~30.0 – 35.0Cyclobutane CH₂ . High field due to ring strain and lack of heteroatom.
C-4 (Spiro) ~38.0 – 42.0Quaternary Spiro Center . Distinctive low intensity signal.
B. 2-Oxa-6-azaspiro[3.3]heptane (The "Morpholine Surrogate")

This is the most common derivative in pharma. The nitrogen atom at position 6 introduces pH-dependence to the shifts. The values below represent the N-Tosyl and N-Aryl derivatives, which are standard intermediates.

Table 3: 1H NMR Data for N-Substituted Derivatives (400 MHz, CDCl3)

PositionN-Tosyl Derivative (δ)N-Aryl Derivative (δ)*Assignment
Oxetane (H-1, H-3) 4.81 (s)4.82 (s)Diagnostic Singlet . The symmetry is often retained if the N-substituent is achiral/planar.
Azetidine (H-5, H-7) 4.11 (s)3.91 (s)Azetidine CH₂ . Shift varies heavily with the electron-withdrawing nature of the N-group.
Aromatic 7.30 - 7.80 (m)6.40 - 7.50 (m)Substituent specific signals.
  • N-Aryl data based on 5-Bromo-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline.

Table 4: 13C NMR Data (100 MHz, CDCl3)

CarbonChemical Shift (δ ppm)Notes
Oxetane (C-1, C-3) 80.9 – 81.2Highly consistent across derivatives.
Azetidine (C-5, C-7) 62.1 – 62.8Shift moves upfield (~55 ppm) if N is alkylated rather than arylated/sulfonated.
Spiro (C-4) 38.3 – 39.1Quaternary center.

Part 3: Experimental Protocols

Sample Preparation for Small-Ring Spirocycles

Strained rings like oxetane and azetidine are acid-sensitive.

  • Solvent Choice: Use DMSO-d6 or CD3CN for polar derivatives (acids/salts). Use CDCl3 for neutral organic intermediates (N-Boc, N-Tosyl).

  • Neutralization: If analyzing the free amine of 2-oxa-6-azaspiro[3.3]heptane, filter the solvent through basic alumina or add anhydrous

    
     to the NMR tube to prevent salt formation with trace HCl in CDCl3, which causes line broadening and downfield shifts.
    
  • Concentration: 5–10 mg in 0.6 mL solvent is optimal for 1H; >20 mg is recommended for 13C to resolve the quaternary spiro carbon.

Synthesis & Workflow Visualization

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core is non-trivial and typically proceeds via a "double-displacement" strategy starting from tribromoneopentyl alcohol.

SynthesisWorkflow cluster_legend Reaction Phase Start Tribromoneopentyl Alcohol Step1 Intramolecular Cyclization (NaOH) Start->Step1 Ring Closure 1 Inter1 3,3-Bis(bromomethyl) oxetane Step1->Inter1 Step2 Double Nucleophilic Substitution (R-NH2 or TsNH2) Inter1->Step2 Ring Closure 2 Product 2-Oxa-6-azaspiro [3.3]heptane Step2->Product Spiro Formation

Caption: Synthetic route to the 2-oxa-6-azaspiro[3.3]heptane scaffold. The formation of the oxetane ring precedes the formation of the azetidine ring.

NMR Assignment Logic

The following diagram illustrates the hierarchical logic used to assign protons in these spirocyclic systems, distinguishing them from linear analogs.

NMRLogic Spectrum 1H NMR Spectrum (Spiro[3.3] System) Region1 Region 4.4 - 4.9 ppm (Deshielded) Spectrum->Region1 Region2 Region 2.5 - 4.2 ppm (Shielded/Varied) Spectrum->Region2 Oxetane Oxetane Protons (Alpha to Oxygen) Region1->Oxetane Diagnostic Singlet (or AB System) Azetidine Azetidine Protons (Alpha to Nitrogen) Region2->Azetidine If N-substituted (3.5 - 4.2 ppm) Cyclobutane Cyclobutane Protons (Carbocyclic) Region2->Cyclobutane If C-substituted (2.0 - 3.0 ppm) Roofing Roofing Effect (Geminal Coupling) Oxetane->Roofing If Chiral Center Present Cyclobutane->Roofing Strong Coupling (~12 Hz)

Caption: Decision tree for assigning 1H NMR signals in 2-oxaspiro[3.3]heptane derivatives based on chemical shift regions and splitting patterns.

References

  • Grygorenko, O. O., et al. (2021). Unexpected isomerization of oxetane-carboxylic acids. ScienceOpen. Available at: [Link] (Cited for 2-oxaspiro[3.3]heptane-6-carboxylic acid NMR data).

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. (Foundational work on the 2-oxa-6-azaspiro[3.3]heptane scaffold).
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters. (Cited for structural assignment of aza-derivatives).[1][2][3][4]

  • Barnes, N., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI Molecules. Available at: [Link] (Source for N-Aryl derivative data).

  • Van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett.

Sources

An In-depth Technical Guide to the Solubility and Lipophilicity of 2-oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Novel Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with optimized physicochemical properties is a paramount objective. The morpholine ring, a ubiquitous scaffold, has long been a staple for medicinal chemists seeking to enhance aqueous solubility and metabolic stability. However, the need for greater exploration of three-dimensional chemical space and the drive to fine-tune properties such as lipophilicity and basicity have led to the emergence of novel bioisosteres. Among these, 2-oxa-6-azaspiro[3.3]heptane has garnered significant attention.[1][2] This technical guide provides a comprehensive overview of the solubility and lipophilicity of this promising scaffold, offering both theoretical insights and practical methodologies for its characterization.

Section 1: Physicochemical Profile of 2-oxa-6-azaspiro[3.3]heptane

2-Oxa-6-azaspiro[3.3]heptane is a spirocyclic heterocycle that can be considered a constrained analog of morpholine. Its unique three-dimensional structure imparts distinct physicochemical properties that are of high interest in drug design.

Predicted Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity. For 2-oxa-6-azaspiro[3.3]heptane, several in silico models predict a logP value that is significantly lower than that of many other cyclic amines, indicating a more hydrophilic character.

Parameter Predicted Value Source
XLogP3-0.7PubChem[3]
LogP-0.3938ChemScene[4]

These predictions underscore the potential of this scaffold to reduce the lipophilicity of a parent molecule, a desirable trait for improving aqueous solubility and reducing off-target effects.

Basicity (pKa)
Aqueous Solubility

Direct quantitative data for the aqueous solubility of 2-oxa-6-azaspiro[3.3]heptane free base is scarce. However, its oxalate salt is described as "slightly soluble in water".[6] Furthermore, the synthesis of more soluble sulfonate salts has been reported, suggesting that salt formation is a viable strategy to enhance its aqueous solubility.[7] The inherent hydrophilicity suggested by its low predicted logP and its ability to form salts contribute to its utility as a scaffold for improving the solubility of drug candidates.

Section 2: The pH-Dependent Nature of Solubility and Lipophilicity

The presence of a basic nitrogen atom makes the physicochemical properties of 2-oxa-6-azaspiro[3.3]heptane highly dependent on pH. Understanding this relationship is crucial for predicting its behavior in biological systems.

Impact of pH on Solubility

As a basic compound, the aqueous solubility of 2-oxa-6-azaspiro[3.3]heptane increases significantly in acidic conditions. The protonation of the secondary amine at pH values below its pKa leads to the formation of a charged species, which is more readily solvated by water. This is a key consideration for oral drug absorption, as the pH of the gastrointestinal tract varies.

Lipophilicity at Physiological pH (logD)

The distribution coefficient (logD) is a measure of lipophilicity at a specific pH and is a more relevant parameter for predicting in vivo behavior than logP for ionizable compounds. For a basic compound like 2-oxa-6-azaspiro[3.3]heptane, the logD will be lower than the logP at pH values where the compound is significantly ionized.

Studies have demonstrated that replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to a significant reduction in logD at pH 7.4, with reported decreases of up to 1.2 log units.[5] This counterintuitive finding, where the addition of a carbon atom leads to lower lipophilicity, is attributed to the increased basicity of the spirocyclic system.[1]

Compound Pair Structure with Morpholine Structure with 2-oxa-6-azaspiro[3.3]heptane ΔlogD7.4
Example 1 AZD1979 precursorAZD1979-1.2[5]
Example 2 Artefenomel analogSpiro-analog-0.6[5]

This property makes 2-oxa-6-azaspiro[3.3]heptane an attractive building block for reducing the lipophilicity of drug candidates, which can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Section 3: Experimental Determination of Solubility and Lipophilicity

For drug development professionals, the experimental determination of these key physicochemical properties is essential. The following section outlines standard protocols for measuring aqueous solubility and lipophilicity.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to buffer B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge or Filter B->C Separate Phases D Analyze supernatant by HPLC/LC-MS C->D Measure Concentration

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity Determination: Octanol-Water Partition Coefficient (logP/logD)

The shake-flask method is also the traditional approach for determining the octanol-water partition coefficient.

  • Phase Preparation: n-Octanol and an aqueous buffer (of a specific pH for logD determination) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in either the octanol or the aqueous phase. The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

  • Equilibration: The funnel is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

  • Sampling: A sample is carefully taken from both the aqueous and the octanol layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The value is typically reported as its logarithm (logP or logD).

G A Prepare pre-saturated octanol and aqueous buffer B Dissolve compound in one phase A->B C Combine phases and shake to equilibrate B->C D Allow phases to separate C->D E Sample both octanol and aqueous phases D->E F Quantify concentration in each phase (HPLC/LC-MS) E->F G Calculate LogP/LogD = log([C]octanol / [C]aqueous) F->G

Caption: Experimental workflow for logP/logD determination.

High-Throughput Lipophilicity Measurement: RP-HPLC Method

For a more rapid assessment of lipophilicity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. This method correlates the retention time of a compound on a non-polar stationary phase with its logP value.

  • Calibration: A set of standard compounds with known logP values are injected onto a C18 RP-HPLC column.

  • Retention Time Measurement: The retention time (t_R) for each standard is measured under isocratic elution conditions. The dead time (t_0) is also determined using a non-retained compound.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the standards against their calculated capacity factors (log k', where k' = (t_R - t_0) / t_0).

  • Sample Analysis: The 2-oxa-6-azaspiro[3.3]heptane derivative is injected under the same chromatographic conditions, and its retention time is measured.

  • logP Determination: The logP of the test compound is determined from its retention time using the calibration curve.

Section 4: Conclusion and Future Outlook

2-Oxa-6-azaspiro[3.3]heptane represents a valuable addition to the medicinal chemist's toolbox. Its defining characteristics of lower lipophilicity and higher basicity compared to the traditional morpholine scaffold offer a compelling strategy for optimizing the physicochemical properties of drug candidates. The ability to fine-tune solubility and logD through the incorporation of this spirocyclic system can lead to improved pharmacokinetic profiles and a better overall drug-like profile. As the demand for novel, three-dimensional scaffolds continues to grow, a thorough understanding and experimental characterization of the solubility and lipophilicity of 2-oxa-6-azaspiro[3.3]heptane and its derivatives will be critical for its successful application in the next generation of therapeutics.

References

  • D. F. J. Brown, et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(11), 1103-1108. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. [Link]

  • Rowan. (n.d.). pKa Prediction. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Azaspiro[3.3]heptan-6-amine Properties. CompTox Chemicals Dashboard. [Link]

  • Chem-Impex. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • J. D. Chodera, et al. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv. [Link]

  • Drug Hunter. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. [Link]

  • J. C. I. Arnott, et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1339-1345. [Link]

  • H. Nakata, et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7545. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • PubChemLite. (n.d.). 2-oxa-6-azaspiro[3.3]heptane (C5H9NO). [Link]

  • A. A. G. G. V. V. Grygorenko, et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • D. Hamza & M. J. Bingham. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(11), 1963-1965. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. [Link]

  • ResearchGate. (2025). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • University of Bari Aldo Moro. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

Sources

Methodological & Application

Application Note: 2-Oxaspiro[3.3]heptane as a High-Fidelity Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential clinical tools. Among these, 2-oxaspiro[3.3]heptane (and its 6-aza derivative) has emerged as a premier bioisostere for morpholine, piperidine, and cyclohexyl moieties commonly found in the solvent-exposed regions of kinase inhibitors.

This guide details the physicochemical rationale, scalable synthetic protocols, and biological validation workflows for integrating 2-oxaspiro[3.3]heptane into kinase inhibitor discovery programs. By replacing metabolically labile 6-membered rings with this rigid, polar, spirocyclic core, researchers can significantly improve metabolic stability (Clint), lower lipophilicity (LogD), and modulate basicity (pKa) without sacrificing potency.

Physicochemical Rationale: The "Spiro Switch"

The Morpholine Problem vs. The Spiro Solution

Many kinase inhibitors utilize a morpholine or piperazine tail to interact with the solvent front or solubilizing regions of the ATP-binding pocket. However, these rings often suffer from:

  • Metabolic Liability: Rapid oxidative metabolism at the carbon

    
     to the heteroatom.
    
  • Promiscuity: High basicity (in piperazines) leading to hERG channel inhibition.

  • Entropy: High conformational flexibility resulting in an entropic penalty upon binding.

The 2-oxaspiro[3.3]heptane scaffold resolves these issues through geometric constraint and electronic modulation .

Key Properties
PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair conformation (flexible)Rigid, puckered squares (90° twist)Defined exit vectors; reduced entropic penalty.
pKa (Conj. Acid) ~8.3~6.0 - 6.5Lower pKa improves permeability and reduces hERG risk.
Metabolic Stability Low (oxidative N-dealkylation)HighBlocked metabolic soft spots; quaternary center prevents oxidation.
LogD ModerateLowImproved solubility; lower lipophilic efficiency (LLE) penalty.
Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold fits your lead optimization strategy.

ScaffoldSelection Start Lead Compound Analysis Issue1 Is the solvent-front tail metabolically unstable? Start->Issue1 Issue2 Is the amine pKa > 8.0 (hERG risk)? Issue1->Issue2 No Action_Spiro Deploy 2-oxa-6-azaspiro[3.3]heptane (Rigid, Polar, Stable) Issue1->Action_Spiro Yes Issue3 Is solubility limiting? Issue2->Issue3 No Issue2->Action_Spiro Yes Issue3->Action_Spiro Yes Action_Std Retain Morpholine/Piperidine or try 4,4-difluoro analogs Issue3->Action_Std No

Figure 1: Decision matrix for transitioning from standard heterocycles to spirocyclic scaffolds in kinase inhibitor design.

Synthetic Protocols

The primary challenge in adopting this scaffold is the perceived difficulty of synthesis. However, recent process chemistry optimizations have rendered the synthesis of 6-amino-2-oxaspiro[3.3]heptane (the most common coupling partner) robust and scalable.

Protocol A: Synthesis of the Core Scaffold

This protocol utilizes the "Tribromoneopentyl Alcohol (TBNPA) Route," which is preferred over the pentaerythritol route for its scalability and avoidance of highly explosive intermediates.

Reagents:

  • Tribromoneopentyl alcohol (TBNPA)[1]

  • Sodium hydroxide (NaOH)[1]

  • Benzylamine (BnNH2)

  • p-Toluenesulfonyl chloride (TsCl)

Workflow:

  • Formation of 3,3-bis(bromomethyl)oxetane:

    • Dissolve TBNPA (1.0 eq) in water/toluene biphasic mixture.

    • Add NaOH (1.5 eq) and heat to reflux (approx. 100°C) for 4 hours.

    • Mechanism:[1][2][3][4][5] Intramolecular Williamson ether synthesis.

    • Isolate the organic layer and distill to obtain 3,3-bis(bromomethyl)oxetane.

  • Spirocyclization (The "Double Alkylation"):

    • Dissolve 3,3-bis(bromomethyl)oxetane (1.0 eq) in acetonitrile or DMF.

    • Add Benzylamine (1.1 eq) and Sodium Carbonate (Na2CO3, 3.0 eq).

    • Heat to reflux (80-90°C) for 16-24 hours.

    • Note: This step creates the second 4-membered ring. The steric bulk of the benzyl group prevents over-alkylation.

    • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Deprotection:

    • Subject the N-benzyl intermediate to Hydrogenolysis (H2, Pd/C, MeOH) to yield the free amine: 2-oxa-6-azaspiro[3.3]heptane .

SynthesisRoute Step1 Tribromoneopentyl Alcohol (TBNPA) Step2 3,3-bis(bromomethyl) oxetane Step1->Step2 NaOH, Reflux (Cyclization 1) Step3 N-Benzyl-2-oxa-6- azaspiro[3.3]heptane Step2->Step3 BnNH2, Na2CO3 (Cyclization 2) Final 2-oxa-6-azaspiro [3.3]heptane (Free Amine) Step3->Final H2, Pd/C (Deprotection)

Figure 2: Scalable synthetic route for the 2-oxa-6-azaspiro[3.3]heptane building block.

Protocol B: Coupling to Kinase Hinge Binder

Once the spirocyclic amine is in hand, it is typically coupled to a halogenated heteroaromatic core (the kinase hinge binder).

Standard SNAr Coupling:

  • Substrate: 4-chloropyrimidine or 6-chloropurine derivative (Kinase Core).

  • Conditions: Mix Core (1.0 eq) + Spiro-Amine (1.2 eq) + DIPEA (2.0 eq) in IPA or n-Butanol.

  • Procedure: Microwave irradiation at 120°C for 30 mins OR reflux for 4-12 hours.

  • Purification: Reverse-phase HPLC. The polarity of the oxetane usually makes these compounds distinct from non-polar impurities.

Biological Validation & Assay Protocols

To validate the superiority of the spirocyclic scaffold over a morpholine/piperidine parent, specific comparative assays are required.

Microsomal Stability Assay (Metabolic Clearance)

This is the critical "Go/No-Go" assay for this scaffold.

  • Objective: Demonstrate reduced intrinsic clearance (Clint).

  • Protocol:

    • Incubate Test Compound (1 µM) with pooled liver microsomes (human/mouse) and NADPH regenerating system at 37°C.

    • Sample at t = 0, 15, 30, 45, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

    • Success Criteria: The spirocyclic analog should show a t1/2 increase of >2-fold compared to the morpholine parent.

Kinase Potency (ADP-Glo™)

Ensure the structural change does not abolish binding affinity.

  • Protocol:

    • Prepare 10-point dose-response curves (serial dilution).

    • Incubate kinase, substrate, ATP, and inhibitor for 60 mins.

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Measure luminescence.

  • Interpretation: If IC50 increases by <3-fold, the substitution is considered bioisosteric success, given the likely ADME gains.

Case Study: Optimization of an EZH2 Inhibitor

Context: Based on optimization strategies similar to those used for PF-06821497 (Pfizer) and AZD1979 (AstraZeneca).

Challenge: A lead series containing a solvent-exposed morpholine showed excellent potency but poor metabolic stability (Human Liver Microsomes t1/2 < 15 min) and low permeability due to high basicity of a nearby amine.

Intervention: The morpholine ring was replaced with 2-oxa-6-azaspiro[3.3]heptane .[6]

Results:

  • Potency: Maintained (IC50: 4 nM vs 6 nM).

  • Metabolic Stability: t1/2 improved to >60 min. The quaternary carbon at the spiro junction prevented oxidative ring opening.

  • Permeability: The electron-withdrawing effect of the oxetane oxygen lowered the pKa of the bridgehead nitrogen, reducing lysosomal trapping and improving passive permeability.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Wuitschik, G., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[7] Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D., et al. (2014). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[8] ACS Medicinal Chemistry Letters. Link

  • Bull, J. A., et al. (2016). Saturated Heterocycles in Medicinal Chemistry.[9] Chemical Reviews. Link

  • Pfizer Inc. (2018). Discovery of PF-06821497, a Potent and Selective Inhibitor of EZH2. Journal of Medicinal Chemistry.[10] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[4][6][7][8][11] Link

Sources

Application Note: Strategic Integration of 2-Oxaspiro[3.3]heptane in DEL Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic integration of 2-oxaspiro[3.3]heptane scaffolds into DNA-Encoded Library (DEL) technology.

Executive Summary

The "Flatland" problem—the overrepresentation of planar, sp²-rich structures in combinatorial libraries—remains a critical bottleneck in identifying drug candidates with favorable ADME profiles. 2-oxaspiro[3.3]heptane has emerged as a high-value scaffold for DNA-Encoded Library (DEL) synthesis, offering a rigid, three-dimensional (Fsp³-rich) bioisostere for morpholine, piperidine, and gem-dimethyl groups.

This guide provides validated protocols for incorporating 2-oxaspiro[3.3]heptane building blocks into DELs. It addresses the specific challenges of maintaining oxetane ring integrity during DNA-compatible chemistry (DCC) and leverages the scaffold's polarity to improve the aqueous solubility of DNA-conjugates.

Scientific Rationale & Physicochemical Profiling[1][2][3]

The "Spiro" Advantage

The 2-oxaspiro[3.3]heptane core consists of an oxetane ring spiro-fused to a cyclobutane. In the context of DEL, this structure serves two distinct functions:

  • Conformational Restriction: Unlike flexible alkyl linkers, the spiro-fusion locks exit vectors in perpendicular planes, probing specific 3D binding pockets.

  • Physicochemical Modulation: The oxetane oxygen acts as a hydrogen bond acceptor and lowers lipophilicity (LogD) without the metabolic liability of a carbonyl group.

Comparative Data: Bioisosteric Replacement

Table 1: Comparison of 2-oxaspiro[3.3]heptane against traditional scaffolds.

PropertyMorpholineGem-Dimethyl2-Oxaspiro[3.3]heptane Impact on DEL
Geometry Chair (Flexible)Planar/TetrahedralRigid / Perpendicular High shape diversity; reduced entropy loss upon binding.
LogP (approx) -0.86High (increases)~ -0.5 to 0.5 Lowers lipophilicity of heavy conjugates; reduces DNA-tag aggregation.
Metabolic Stability ModerateGoodHigh Blocks P450 oxidation sites; oxetane ring is metabolically robust.
Basicity (pKa) ~8.3N/AReduces pKa of adj. amine Improves permeability; reduces non-specific binding to DNA backbone.

DNA-Compatible Chemistry (DCC) Assessment

Oxetane Stability on DNA

The primary concern when using 2-oxaspiro[3.3]heptane is the potential for acid-catalyzed ring opening of the oxetane moiety.

  • Safe Zone: pH 4.0 – 10.0. Compatible with standard amide couplings (EDC/HOAt), Suzuki-Miyaura couplings (pH 8-9), and Reductive Amination (pH 5-6).

  • Danger Zone: Strong Lewis acids (e.g., neat TFA, BF₃, AlCl₃) or high temperatures (>80°C) in acidic media.

  • Validation: The spiro-fusion at C3 stabilizes the oxetane ring relative to monosubstituted oxetanes (Thorpe-Ingold effect), making it sufficiently robust for standard aqueous DEL workflows.

Experimental Protocols

Protocol A: On-DNA Amide Coupling with Spiro-Carboxylic Acids

Objective: Conjugate a 2-oxaspiro[3.3]heptane-6-carboxylic acid building block to a DNA-linked amine (Headpiece or Cycle Intermediate).

Materials:

  • DNA-Amine: 1 mM solution in nuclease-free water (e.g., 5-amino-modified oligonucleotide).

  • Building Block: 6-(Boc-amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid (or similar).

  • Coupling Agents: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

  • Buffer: 500 mM Borate Buffer, pH 9.4.

Workflow:

  • Preparation: Dissolve the Spiro-Acid building block in DMA (Dimethylacetamide) to a concentration of 200 mM.

  • Reaction Assembly:

    • To 10 µL of DNA-Amine (10 nmol), add 5 µL of Borate Buffer.

    • Add 40 equivalents of Spiro-Acid (2 µL of 200 mM stock).

    • Add 40 equivalents of DMT-MM (freshly prepared 200 mM in water).

    • Final solvent ratio: Ensure DMA/Water ratio is < 40% to prevent DNA precipitation.

  • Incubation: Vortex gently and incubate at 25°C for 2–4 hours.

  • Purification: Perform Ethanol Precipitation (See Standard Operating Procedure below) to remove excess small molecules.

  • QC: Analyze via LC-MS. Expect mass shift corresponding to [M + Block – H₂O].

Protocol B: On-DNA Reductive Amination with Spiro-Ketones

Objective: React a DNA-linked amine with 2-oxaspiro[3.3]heptan-6-one.

Rationale: This reaction creates a secondary amine "linker" utilizing the spiro-scaffold, maintaining high solubility.

Workflow:

  • Preparation: Dissolve 2-oxaspiro[3.3]heptan-6-one in DMA (400 mM). Prepare 1 M NaBH₃CN (Sodium cyanoborohydride) in water.

  • Acidification: To 10 µL DNA-Amine (1 mM), add 2 µL of 500 mM Acetate Buffer (pH 5.5).

  • Imine Formation: Add 100 equivalents of Spiro-Ketone (2.5 µL). Incubate at 40°C for 1 hour.

  • Reduction: Add 50 equivalents of NaBH₃CN. Incubate at 40°C for 2 hours.

    • Note: The oxetane ring is stable to NaBH₃CN at pH 5.5.

  • Quench & Purify: Quench with 10% NaCl, then Ethanol Precipitate.

Standard Operating Procedure: Ethanol Precipitation (Purification)[4]
  • Add 10% volume of 3 M Sodium Acetate (pH 5.2) to the reaction.[1][2][3][4]

  • Add 2.5 – 3.0 volumes of cold absolute Ethanol (-20°C).

  • Incubate at -80°C for 30 minutes or -20°C for 2 hours.

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Decant supernatant carefully. Wash pellet with 70% cold Ethanol.

  • Air dry pellet and resuspend in nuclease-free water.

Visualizations & Logic Pathways

Strategic Workflow: Spiro-Scaffold Insertion

The following diagram illustrates where 2-oxaspiro[3.3]heptane fits into a typical split-and-pool DEL synthesis workflow.

DEL_Workflow cluster_0 Critical Step: Oxetane Stability Start DNA Headpiece (Amine Linker) Cycle1 Cycle 1: Spiro-Scaffold Insertion (Amide Coupling) Start->Cycle1 + Spiro-Acid BB + DMT-MM Validation QC: LC-MS (Check Oxetane Integrity) Cycle1->Validation Mass Check Cycle2 Cycle 2: Diversification (Suzuki/SNAr) Validation->Cycle2 Confirmed Intact Selection Affinity Selection (Target Protein) Cycle2->Selection Pooled Library

Caption: Figure 1. Integration of 2-oxaspiro[3.3]heptane in a standard 2-cycle DEL synthesis workflow.

Mechanistic Logic: Why 2-Oxaspiroheptane?

This diagram visualizes the physicochemical logic driving the selection of this scaffold over alternatives.

Bioisostere_Logic Problem Problem: High Lipophilicity (LogD) & Flat Structure Solution Solution: 2-Oxaspiro[3.3]heptane Problem->Solution Scaffold Switch Mech1 Spiro-Fusion Solution->Mech1 Mech2 Oxetane Oxygen Solution->Mech2 Outcome1 3D Vector (Fsp3 Increase) Mech1->Outcome1 Rigidifies Outcome2 Lower LogD (Polarity) Mech2->Outcome2 H-Bond Acceptor Outcome3 Metabolic Stability (Blocked Metabolism) Mech2->Outcome3 Steric/Electronic Shield

Caption: Figure 2. Mechanistic advantages of 2-oxaspiro[3.3]heptane in optimizing DEL physicochemical profiles.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Oxaspiro[3.3]heptanes as Structural Surrogates for Gem-Dimethyl Groups." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[5] "Oxetanes as Promising Modules in Drug Discovery."[6][7] Angewandte Chemie International Edition. Link

  • Kondo, Y., et al. (2020). "Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro[bicyclo[3.2.0]heptanes On-DNA." RSC Chemical Biology. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

  • Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery. Link

Sources

Design of Drug Candidates Incorporating the 2-Oxaspiro[3.3]heptane Motif

[1][2][3][4][5]

Abstract

The 2-oxaspiro[3.3]heptane motif has emerged as a premier scaffold in modern medicinal chemistry, exemplifying the "Escape from Flatland" strategy. By replacing traditional planar rings (e.g., phenyl, heteroaromatics) or flexible alkyl chains (e.g., gem-dimethyl, morpholine) with this rigid, sp³-rich spirocycle, researchers can significantly modulate physicochemical properties.[1] This guide details the structural rationale, bioisosteric utility, and validated synthetic protocols for incorporating this motif into drug candidates, with a specific focus on the 2-oxa-6-azaspiro[3.3]heptane variant found in clinical candidates like TBI-223 .[1]

Part 1: Structural Rationale & Bioisosterism

The "Spiro Switch" Strategy

The 2-oxaspiro[3.3]heptane scaffold serves as a high-value bioisostere due to its unique ability to alter vector geometry while reducing lipophilicity.[1] Unlike the planar phenyl ring or the chair-conformation morpholine, the spiro[3.3]heptane system imposes a rigid 90° twist between its two rings.

Key Bioisosteric Replacements:
  • Morpholine Surrogate: The 2-oxa-6-azaspiro[3.3]heptane is a direct replacement for morpholine.[1] It retains the oxygen acceptor and nitrogen donor but reduces the lipophilicity (LogD) and constrains the exit vectors, often improving metabolic stability by removing abstractable protons adjacent to the heteroatoms.

  • Gem-Dimethyl/Cyclobutane Expansion: It acts as a rigidified, expanded version of a gem-dimethyl group or a cyclobutane, providing a "spacer" that maintains linearity in one dimension while adding bulk in the perpendicular plane.[1]

  • Phenyl Isostere: The carbocyclic 2-oxaspiro[3.3]heptane (lacking nitrogen) can mimic the space-filling properties of a phenyl ring without the aromaticity, thereby eliminating metabolic liabilities associated with arene oxidation (e.g., epoxide formation).

Physicochemical Impact Data

The following table summarizes the impact of replacing a standard morpholine core with the 2-oxa-6-azaspiro[3.3]heptane motif in a representative drug-like scaffold (e.g., AZD1979 analogs).

PropertyMorpholine Core2-Oxa-6-azaspiro[3.3]heptane CoreImpact
LogD (pH 7.4) 1.8 - 2.50.8 - 1.5Lower Lipophilicity (Improved Solubility)
pKa (Conj.[1] Acid) ~8.3~8.5 - 9.0Slightly More Basic (Due to ring strain effects on N-lone pair)
Metabolic Stability ModerateHighImproved (Steric protection of N-dealkylation sites)
Geometry Chair (Flexible)Rigid Spiro (Twisted)Defined Vector (Reduced entropic penalty upon binding)

Part 2: Visualizing the Design Logic

The following diagram illustrates the structural evolution from traditional scaffolds to the spiro-motif and the synthetic logic used to construct it.

SpiroDesigncluster_legendLegendMorpholineMorpholine(Flexible, Higher LogD)SpiroMotif2-Oxa-6-azaspiro[3.3]heptane(Rigid, Lower LogD, Novel Vectors)Morpholine->SpiroMotifRigidification &LogD ReductionGemDimethylGem-Dimethyl(Flexible, Lipophilic)GemDimethyl->SpiroMotifSpace Filling &SolubilizationTargetDrug Candidate(e.g., TBI-223)SpiroMotif->TargetFunctionalizationTBNPATribromoneopentyl Alcohol(Starting Material)BBMO3,3-Bis(bromomethyl)oxetane(Key Electrophile)TBNPA->BBMOIntramol. Cyclization(NaOH, Phase Transfer)BBMO->SpiroMotifDouble Alkylation(Primary Amine/Sulfonamide)keyBlue: Target Motif | Green: Start Material | Yellow: Intermediate

Caption: Logical flow from bioisosteric replacement strategies to the synthetic pathway for accessing the 2-oxa-6-azaspiro[3.3]heptane core.

Part 3: Detailed Synthetic Protocols

The synthesis of this motif is non-trivial due to the strain of the spirocyclic system. The following protocols are based on scalable, validated routes used in the development of TBI-223 and other clinical candidates.

Protocol A: Synthesis of the Electrophilic Core (BBMO)

Target: 3,3-Bis(bromomethyl)oxetane (BBMO) This is the universal precursor for all 2-oxaspiro[3.3]heptane derivatives.[1]

Reagents:

  • Tribromoneopentyl alcohol (TBNPA) [CAS: 1522-92-5][1]

  • Sodium Hydroxide (NaOH)[2]

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst[1]

  • Dichloromethane (DCM) / Water[2]

Step-by-Step Methodology:

  • Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve TBNPA (1.0 equiv) in DCM (3 vol).

  • Base Addition: Prepare a 40% w/w aqueous NaOH solution (2.0 equiv). Add TBAB (0.05 equiv) to the organic phase.

  • Cyclization: Add the NaOH solution to the reactor. Heat the biphasic mixture to mild reflux (approx. 40°C) with vigorous stirring (critical for phase transfer).

    • Mechanism:[1][3][4][5] The alkoxide formed by NaOH performs an intramolecular S_N2 attack on one of the bromomethyl groups, closing the first oxetane ring.

  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc). Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. Separate phases. Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Concentrate the organic layer.[2] The crude oil can be purified by vacuum distillation (bp ~85°C at 0.1 mmHg) to yield BBMO as a clear, colorless oil.

    • Yield Expectations: 85–92%.

    • Safety Note: BBMO is a bis-alkylating agent.[1] Handle with extreme caution (gloves, fume hood).

Protocol B: Construction of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Target: N-Boc-2-oxa-6-azaspiro[3.3]heptane or Free Amine Salt This protocol describes the "Double Alkylation" strategy, which is superior to stepwise approaches for scale-up.[1]

Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO) (from Protocol A)[2]

  • Nitrogen Source:

    • Option 1 (Direct Drug Synthesis): Aniline derivative (e.g., 2-fluoro-4-nitroaniline for TBI-223).[1]

    • Option 2 (General Building Block): p-Toluenesulfonamide (TsNH₂) or Benzylamine (BnNH₂).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Solvent: DMF or DMSO (Polar aprotic is essential for double S_N2).

Workflow (Using Tosylamide for General Building Block):

  • Solution Prep: Dissolve TsNH₂ (1.0 equiv) and BBMO (1.1 equiv) in DMF (5 vol).

  • Base Addition: Add K₂CO₃ (3.0 equiv) finely ground.

  • Cyclization: Heat the mixture to 100–110°C.

    • Mechanism:[1][3][4][5] The sulfonamide anion attacks the first bromomethyl group. The resulting intermediate undergoes a second intramolecular alkylation to close the azetidine ring, forming the spiro system.

  • Reaction Time: Stir for 12–16 hours. Monitor by LC-MS for the disappearance of the mono-alkylated intermediate.[1]

  • Isolation: Pour into ice water. The N-tosyl spiro product often precipitates as a solid.[1] Filter and wash with water.[2] If oil forms, extract with EtOAc.[2]

  • Deprotection (To obtain the free amine):

    • Treat the N-tosyl compound with Mg powder in MeOH (sonication may assist) or use Sodium Naphthalenide (reductive cleavage).

    • Alternatively, if Benzylamine was used: Hydrogenate (H₂, Pd/C) in MeOH/HCl to isolate the 2-oxa-6-azaspiro[3.3]heptane oxalate or hydrochloride salt.[1]

    • Note: The oxalate salt is non-hygroscopic and preferred for storage.

Protocol C: Late-Stage Coupling (Case Study: TBI-223)

Context: For the drug candidate TBI-223, the spiro ring is built directly onto the aniline pharmacophore, avoiding the need for a free spiro-amine intermediate.[1]

  • Reactants: 2-Fluoro-4-nitroaniline (1.0 equiv) + BBMO (1.2 equiv).[1]

  • Conditions: DMSO, NaOH (powdered) or K₂CO₃, 100°C, 16h.

  • Outcome: The aniline nitrogen acts as the nucleophile, displacing both bromides of BBMO to form 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane in a single step (>85% yield).[1]

  • Significance: This "Protecting Group Free" route is the industrial standard for this motif.

References

  • BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol Derivatives. (Accessed 2026).

  • Sutherland, H. S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[1] ACS Omega / PMC.

  • Van der Haas, R. N. S., et al. (2017).[4] Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme / Synthesis.[4]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[3][6] ChemRxiv.[7]

  • Burkhard, J. A., et al. (2010).[8] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie Int. Ed.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Oxaspiro[2.4]heptane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2-oxaspiro[2.4]heptane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this unique spirocyclic scaffold. As a strained system combining a cyclopropane and an oxirane ring, 2-oxaspiro[2.4]heptane offers a gateway to a rich variety of molecular architectures. However, its high reactivity, driven by significant ring strain, presents a unique set of challenges in controlling reaction outcomes.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols based on established literature and field-proven insights. Our goal is to help you navigate the complexities of these reactions, enabling you to achieve higher yields, predictable selectivity, and robust results.

Core Reaction Pathways and General Challenges

The chemistry of 2-oxaspiro[2.4]heptane is dominated by ring-opening reactions, cycloadditions, and rearrangements, often catalyzed by Lewis or Brønsted acids. The primary challenge lies in directing the reaction down a single, desired pathway while suppressing unwanted side reactions.

Reaction_Pathways A 2-Oxaspiro[2.4]heptane B Nucleophilic Ring-Opening A->B Nu⁻ / H⁺ C [3+2] Cycloaddition A->C Catalyst (e.g., Rh, Pd) Alkene/Alkyne D Rearrangement A->D Lewis Acid Heat E Functionalized Cyclopentanes B->E F Substituted Cyclopentenes C->F G Dihydrofurans / Cyclobutanones D->G

Caption: Key reaction pathways for 2-oxaspiro[2.4]heptane.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of question-and-answer scenarios to directly address problems you may encounter in the lab.

Scenario 1: Nucleophilic Ring-Opening Reactions

Question: "My nucleophilic ring-opening reaction is giving a mixture of regioisomers. How can I control where the nucleophile attacks?"

Answer: This is a classic problem of regioselectivity, governed by whether the reaction proceeds under acidic or basic/neutral conditions. The mechanism, whether it's SN1-like or SN2-like, dictates the outcome.[1][2]

  • Underlying Cause:

    • Acidic Conditions (e.g., H⁺, Lewis Acids): The epoxide oxygen is first protonated or coordinated to the Lewis acid.[2] This makes the oxirane a better leaving group and imparts partial carbocationic character to the adjacent carbons. The nucleophile will preferentially attack the carbon that can better stabilize this positive charge (the more substituted carbon), an SN1-like outcome.[1][2]

    • Basic/Neutral Conditions (e.g., RO⁻, R₂NH): The reaction is a direct SN2 displacement.[2] The nucleophile attacks the sterically least hindered carbon atom of the epoxide, driven by the release of ring strain.[1]

  • Actionable Solutions:

    • For Attack at the More Substituted Carbon: Ensure your reaction is run under strictly acidic conditions. Use a protic acid (e.g., PTSA) or a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃).[3][4] Ensure no basic impurities are present in your starting materials or solvent.

    • For Attack at the Less Substituted Carbon: Use a strong, basic nucleophile and avoid any acidic catalysts. Reactions with alkoxides, amines, or Grignard reagents should be run under inert, anhydrous conditions.[2]

    • Solvent Choice: Polar, protic solvents can sometimes facilitate protonation and favor SN1-like pathways, while aprotic solvents are generally preferred for SN2 reactions.[5]

Table 1: Regiocontrol in Epoxide Ring-Opening

ConditionCatalyst/ReagentDominant MechanismSite of Nucleophilic AttackExpected Product
Acidic H₃O⁺, HCl, Lewis Acids (e.g., BF₃·OEt₂)SN1-likeMore substituted carbontrans-Halohydrins, Diols
Basic NaOMe, LiAlH₄, R₂NLiSN2Less substituted carbontrans-Alkoxy alcohols, Amino alcohols

Question: "My ring-opening reaction is slow and gives low yields, even with a strong nucleophile."

Answer: Sluggish reactions or low yields often point to issues with activation, substrate stability, or competing side reactions.

  • Underlying Cause:

    • Insufficient Activation: The high ring strain of the spirocycle is the primary driving force, but sometimes this is not enough, especially with less reactive nucleophiles.

    • Substrate Decomposition: 2-Oxaspiro[2.4]heptanes can be sensitive to strong acids or bases and may polymerize or undergo undesired rearrangements if conditions are too harsh (e.g., high temperature, high catalyst loading).

    • Catalyst Inhibition: Impurities in the substrate or solvent (e.g., water) can deactivate sensitive Lewis acid catalysts.[6]

  • Actionable Solutions:

    • Increase Activation (Carefully): If using a weak nucleophile, consider adding a catalytic amount of a Lewis acid to activate the epoxide. Rare-earth triflates like Sc(OTf)₃ are known for their high oxophilicity and can be effective.[7]

    • Optimize Temperature: Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm the reaction. This can help control the reaction rate and prevent decomposition. Monitor by TLC or LCMS to find the optimal temperature.

    • Ensure Anhydrous Conditions: If using a Lewis acid, ensure all glassware is oven- or flame-dried and solvents are passed through a purification system. Water can hydrolyze and deactivate many Lewis acids.[6]

    • Check Starting Material Purity: Impurities from the synthesis of the spirocycle can interfere. Purify the starting material by distillation or chromatography if necessary.

Scenario 2: [3+2] Cycloaddition Reactions

Question: "I'm attempting a transition-metal-catalyzed [3+2] cycloaddition with an alkene, but the reaction is not working or gives a complex mixture."

Answer: [3+2] cycloadditions of vinylcyclopropanes (VCPs), which is the structural motif of 2-oxaspiro[2.4]heptane, are powerful but mechanistically complex. Success hinges on the choice of catalyst and the electronic nature of the reaction partners.[8][9]

  • Underlying Cause:

    • Incorrect Catalyst System: Rhodium and Palladium complexes are most commonly used for these transformations, but the specific ligands are critical.[8][9] The catalyst must be able to oxidatively add into the cyclopropane C-C bond to form the key π-allylmetal intermediate.

    • Poor Substrate Compatibility: The reaction often works best when the alkene partner is electron-deficient (e.g., acrylates, enones) or the VCP is activated.[10] Non-activated partners may fail to react.

    • Competing Pathways: The reactive intermediate can undergo other pathways, such as β-hydride elimination or reductive elimination, leading to byproducts.

  • Actionable Solutions:

    • Catalyst Screening: The most common starting point is a Rh(I) catalyst like [Rh(CO)₂Cl]₂ or a Pd(0) catalyst like Pd(PPh₃)₄.[10] If these fail, screen different phosphine ligands (e.g., PPh₃, P(OPh)₃, BINAP for asymmetric versions).

    • Activate the Alkene: If using a simple alkene, try switching to an electron-deficient partner like methyl acrylate or an acetylenic sulfone.[9]

    • Solvent and Temperature Optimization: These reactions are sensitive to solvent polarity.[11][12] Toluene, THF, or DCE are common choices. Run a temperature screen, as higher temperatures may be needed for C-C bond activation but can also promote side reactions.

Troubleshooting_Cycloaddition cluster_Catalyst Catalyst Issues cluster_Substrate Substrate Issues cluster_Conditions Condition Issues Start Low Yield in [3+2] Cycloaddition Catalyst_Check Is the catalyst appropriate? (e.g., Rh(I), Pd(0)) Start->Catalyst_Check Screen_Ligands Action: Screen different phosphine ligands. Catalyst_Check->Screen_Ligands No Substrate_Check Is the 2π partner activated? (e.g., electron-deficient) Catalyst_Check->Substrate_Check Yes Change_Partner Action: Switch to an activated alkene/alkyne. Substrate_Check->Change_Partner No Temp_Solvent_Check Are conditions optimized? Substrate_Check->Temp_Solvent_Check Yes Optimize_Conditions Action: Screen temperature and solvent polarity. Temp_Solvent_Check->Optimize_Conditions End Problem Solved Temp_Solvent_Check->End Yes

Caption: Troubleshooting workflow for [3+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is 2-oxaspiro[2.4]heptane? Can I store it? A1: 2-Oxaspiro[2.4]heptane is a strained molecule and should be handled with care. It is sensitive to both acid and heat. It is best stored cold (e.g., in a refrigerator at ~4 °C) under an inert atmosphere (N₂ or Ar). For long-term storage, a freezer (-20 °C) is recommended. Avoid exposure to acidic surfaces or trace acid in solvents, which can cause polymerization.

Q2: I'm seeing a byproduct that looks like a cyclopentene derivative. What is happening? A2: This is likely the result of a Lewis acid-catalyzed rearrangement followed by elimination. The Lewis acid coordinates to the epoxide oxygen, triggering a ring-opening and rearrangement cascade that expands the cyclopropane ring.[13][14] This is often a competing pathway in reactions intended to be simple ring-openings. To minimize this, use a less aggressive Lewis acid, lower the reaction temperature, or switch to non-acidic conditions if your desired transformation allows it.

Q3: Can I perform enantioselective functionalizations? A3: Yes, this is a major area of research. Enantioselectivity can be achieved by using chiral catalysts. For example:

  • Ring-Opening: Chiral Lewis acids or chiral counter-ion catalysis can be used for kinetic resolution or desymmetrization.

  • Cycloadditions: Chiral ligands on the metal center (e.g., Rh or Pd) can induce high levels of diastereo- and enantioselectivity.[8] This often requires significant screening of ligands and conditions.

Q4: What is the role of the solvent in controlling diastereoselectivity? A4: The solvent plays a critical role beyond just dissolving reactants. It can influence the conformation of the transition state and the aggregation state of the catalyst.[11][12]

  • Polar Solvents: Can stabilize charged intermediates or polar transition states, potentially altering the reaction mechanism and selectivity.[5]

  • Non-Polar Solvents: May favor more compact transition states, leading to different diastereomeric outcomes.

  • Coordinating Solvents (e.g., THF, Et₂O): Can compete for coordination sites on a Lewis acid catalyst, modulating its activity and selectivity. There is no universal rule, and the optimal solvent must often be determined empirically for each specific reaction.[11]

Appendix: Example Experimental Protocol

Protocol: Lewis Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol describes a general procedure for the regioselective ring-opening of a substituted 2-oxaspiro[2.4]heptane with an amine, favoring attack at the more substituted carbon.

Materials:

  • Substituted 2-oxaspiro[2.4]heptane (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous MgSO₄

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Sc(OTf)₃ (0.10 equiv).

  • Seal the flask with a septum and purge with nitrogen for 10 minutes.

  • Add anhydrous DCM via syringe to dissolve the catalyst.

  • Add the aniline derivative (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the 2-oxaspiro[2.4]heptane (1.0 equiv) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired trans-amino alcohol.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products.National Center for Biotechnology Information.
  • Solvent effects on stereoselectivity: more than just an environment.RSC Publishing.
  • Modeling solvent effects in chemical reactions.Springer Nature.
  • Development of a New Lewis Acid-Catalyzed Claisen Rearrangement.ACS Publications.
  • Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions.ACS Publications.
  • Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis.SciSpace.
  • Scope and Limitations of the formal (3+2)‐cycloaddition using vinylcyclopropanes and α,β‐unsaturated esters.ResearchGate.
  • Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts.National Center for Biotechnology Information.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).ChemRxiv.
  • lewis acid catalysis: Topics by Science.gov.Science.gov.
  • How to Investigate Lewis Acid Reaction Pathways?Patsnap Eureka.
  • (a) Complete the following reaction & give its mechanism. [Diagram of a...Filo.
  • Development of Fluorous Lewis Acid-Catalyzed Reactions.MDPI.
  • Epoxides Ring-Opening Reactions.Chemistry Steps.
  • 18.5 Reactions of Epoxides: Ring-Opening.NC State University Libraries.
  • Editorial on Ring-opening Reactions of Epoxides.Longdom Publishing.

Sources

Technical Support Center: 2-Oxa-6-azaspiro[3.3]heptane Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Stability & Isolation Challenges of 2-Oxa-6-azaspiro[3.3]heptane Salts

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The "Morpholine Surrogate" Trap

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a premier bioisostere for morpholine and piperidine, offering lowered lipophilicity (


logD 

-1.2) and improved metabolic stability due to its distinct vectorization and lack of typical oxidative metabolic soft spots. However, its widespread adoption is frequently hampered by the deceptively poor stability of its common salt forms and the high ring strain (

60 kcal/mol) inherent to the spiro[3.3] system.

This guide addresses the three critical failure modes researchers encounter: Oxalate salt degradation , Free base volatility , and Acid-catalyzed ring opening .

Module 1: Salt Selection & Crystallinity

Q1: Why is my oxalate salt turning yellow/degrading upon storage?

Diagnosis: While the oxalate salt (hemioxalate) is the industry standard for initial isolation, it suffers from suboptimal thermal stability and poor solubility in organic solvents, which complicates further chemistry. Root Cause: The acidity of oxalic acid (pKa


 1.2) can catalyze the slow ring-opening of the strained oxetane moiety over time, particularly if traces of moisture are present. Furthermore, the oxalate salt often traps non-stoichiometric amounts of acid, accelerating decomposition.

The Fix: Switch to Sulfonate Salts Recent process chemistry data demonstrates that sulfonic acid salts (specifically p-toluenesulfonate or camphorsulfonate) offer superior crystallinity, thermal stability, and solubility compared to oxalates.

Protocol: Preparation of the Stable Tosylate Salt

Use this protocol to convert the unstable free base or acetate salt into the robust tosylate form.

  • Dissolution: Dissolve crude 2-oxa-6-azaspiro[3.3]heptane (free base) in MeOH or EtOH (10 mL/g).

  • Acid Addition: Add 1.0 equiv of p-toluenesulfonic acid monohydrate (TsOH

    
    H
    
    
    
    O) slowly at 0 °C.
    • Note: Avoid excess acid to prevent acid-catalyzed ring opening.

  • Crystallization: Stir at room temperature for 1 h. If precipitation does not occur, add MTBE (methyl tert-butyl ether) dropwise as an antisolvent until turbidity appears.

  • Isolation: Filter the white solid and wash with cold MTBE/MeOH (9:1).

  • Drying: Dry under vacuum at 40 °C.

Comparative Stability Data

PropertyOxalate Salt (Standard)Tosylate Salt (Recommended)
Melting Point Broad / DecomposesSharp / Stable (>200 °C)
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)
Solubility (DCM) Poor (< 5 mg/mL)Good (> 20 mg/mL)
Storage (25 °C) Degrades (Yellowing)Stable (> 6 months)

Module 2: Handling the Free Base

Q2: I isolated the free base, but my yield dropped significantly after rotary evaporation. Where did it go?

Diagnosis: 2-Oxa-6-azaspiro[3.3]heptane free base is a low-molecular-weight amine (MW 99.13) with significant volatility. Root Cause: High vacuum and heating during rotary evaporation co-distill the amine with the solvent.

Troubleshooting Protocol: The "Trap and Salt" Method Do not concentrate the free base to dryness. Instead, perform a "telescoped" salt formation:

  • Extraction: Extract the free base from the aqueous workup using DCM or CHCl

    
     .
    
  • Drying: Dry the organic layer over Na

    
    SO
    
    
    
    (avoid MgSO
    
    
    as it can be slightly acidic/Lewis acidic).
  • Quantification: Determine concentration via quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) on an aliquot.

  • In-Situ Salt Formation: Add the requisite acid (HCl in dioxane or TsOH) directly to the solution before concentration.

  • Concentration: Evaporate solvent only after the non-volatile salt has formed.

Module 3: Reaction Troubleshooting (Ring Opening)

Q3: Why do I see "M+18" or "M+36" peaks during acidic deprotection or coupling?

Diagnosis: You are observing acid-catalyzed hydrolysis (ring opening) of the oxetane or azetidine rings. Mechanism: The spiro-carbon creates a "gem-dialkyl" effect that rigidifies the structure, but the 4-membered rings are highly strained. Strong Brønsted acids (TFA, neat HCl) or Lewis acids can protonate the oxygen (oxetane) or nitrogen (azetidine), inviting nucleophilic attack by water (M+18) or halides.

Visualizing the Danger Zone

degradation_pathway Spiro Intact Spirocycle (2-oxa-6-azaspiro[3.3]heptane) Protonated Activated Species (Oxonium/Ammonium) Spiro->Protonated Protonation Acid Strong Acid (H+) Acid->Protonated Open Ring-Opened Byproduct (Unusable) Protonated->Open Strain Relief (Ring Cleavage) Nu Nucleophile (H2O, Cl-) Nu->Open

Caption: Figure 1. Acid-catalyzed degradation pathway. The strained spiro-system is susceptible to nucleophilic attack upon protonation.

Preventative Protocol: "Soft" Deprotection If removing a Boc group from the spiro-amine:

  • Avoid: Neat TFA or 4M HCl/Dioxane for prolonged periods.

  • Use: TMSOTf / 2,6-lutidine in DCM (mild Lewis acid conditions) OR HCl in EtOAc at 0 °C with rapid quenching.

  • Quench: Immediately neutralize with cold saturated NaHCO

    
    . Do not let the acidic solution stand.
    

Module 4: Storage & Stability Decision Tree

Use this logic flow to determine the optimal storage form for your specific stage of development.

storage_decision Start Start: Isolated Material Duration Storage Duration? Start->Duration Short < 24 Hours Duration->Short Immediate Use Long > 24 Hours Duration->Long Inventory Form Current Form? Short->Form Action2 Convert to Tosylate or Besylate Salt Long->Action2 Free Base Action3 Is it Oxalate? Long->Action3 Existing Salt Soln Solution (DCM/Et2O) Form->Soln Free Base Solid Solid Salt Form->Solid Salt Action1 Store at -20°C Use immediately Soln->Action1 Keep Keep Dry Desiccator Solid->Keep Action3->Keep No Switch Recrystallize to Sulfonate Salt Action3->Switch Yes (Oxalate)

Caption: Figure 2. Decision matrix for storage and salt conversion to ensure long-term stability.

References
  • Van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Connect / Synlett.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties as amide isosteres. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane. Organic Letters.

  • Patterson, K., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development.

Technical Support Center: Purification of 2-Oxaspiroheptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-oxaspiroheptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable spirocyclic scaffolds. 2-Oxaspiroheptanes, core components in numerous bioactive molecules and drug candidates, present unique purification hurdles due to their diverse polarities, potential for stereoisomers, and sensitivity to certain conditions.[1][2]

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to solve purification challenges logically and efficiently.

Logical Workflow for Purification Strategy Selection

Before diving into specific techniques, it's crucial to have a systematic approach to selecting your primary purification method. The following workflow outlines a decision-making process based on the initial purity and physical properties of your crude product.

Purification_Strategy Start Crude 2-Oxaspiroheptane Derivative CheckPurity Assess Crude Purity & Properties (TLC, NMR, LCMS) Start->CheckPurity IsSolid Is the compound a solid? CheckPurity->IsSolid High Purity (>85%) Major impurities differ in polarity Chromatography Flash Column Chromatography CheckPurity->Chromatography Low to Medium Purity Complex mixture IsThermallyStable Is it thermally stable & volatile? IsSolid->IsThermallyStable No (Liquid/Oil) Crystallization Recrystallization IsSolid->Crystallization Yes IsThermallyStable->Chromatography No Distillation Vacuum Distillation IsThermallyStable->Distillation Yes End Pure Compound Chromatography->End Crystallization->End Distillation->End

Caption: Decision workflow for selecting an initial purification strategy.

FAQs and Troubleshooting: Flash Column Chromatography

Flash column chromatography is the most common workhorse for purifying 2-oxaspiroheptane derivatives due to its versatility. However, success hinges on careful method development.

Question: How do I select the optimal solvent system (mobile phase) for my derivative?

Answer: The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rƒ) between 0.2 and 0.35.[3] This provides the best balance between resolution and elution time.

  • Causality: An Rƒ in this range ensures the compound interacts sufficiently with the stationary phase (silica gel) to separate from impurities but doesn't adhere so strongly that it requires an excessively long or high-polarity elution, which can lead to band broadening and poor recovery.

Step-by-Step Method Development Protocol:

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate.

  • Initial Solvent Trial: Start with a common, mid-polarity solvent system. For many spiro-ethers, a good starting point is 20-30% ethyl acetate in hexanes.[4]

  • Analysis: Develop the TLC plate and visualize the spots under a UV lamp and/or by staining.

  • Optimization:

    • If Rƒ is too high (>0.4): Your compound is moving too fast. Decrease the mobile phase polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).[5]

    • If Rƒ is too low (<0.15): Your compound is sticking to the silica. Increase the mobile phase polarity by adding more of the polar solvent (e.g., ethyl acetate).[5]

    • Poor Separation (ΔRƒ is small): Try a different solvent system entirely. Swapping ethyl acetate for diethyl ether or a mix of dichloromethane/methanol can alter selectivity and improve separation.[4][6]

Polarity of DerivativeGood Starting Solvent Systems (Non-polar:Polar)
Non-polarHexane / Diethyl Ether (9:1) or Hexane / Dichloromethane (8:2)
Moderately PolarHexane / Ethyl Acetate (7:3) or Hexane / Acetone (8:2)[7]
Very PolarDichloromethane / Methanol (95:5) or Ethyl Acetate / Methanol (98:2)[4]
Caption: Table 1. Common solvent systems for flash chromatography of spiro-ethers.

Question: My compound is streaking/tailing on the column. What is causing this and how can I fix it?

Answer: Tailing is often a sign of an undesirable secondary interaction between your compound and the stationary phase, or a sample loading issue.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic. If your 2-oxaspiroheptane derivative has basic functionalities (e.g., an amine) or is otherwise sensitive to acid, it can interact strongly and irregularly, causing tailing.[8] Overloading the column or using a sample solvent that is too strong also leads to poor band shape.

Troubleshooting Workflow for Tailing Peaks

Tailing_Troubleshooting Start Tailing Peak Observed CheckLoading Review Sample Loading Start->CheckLoading CheckStability Assess Compound Stability CheckLoading->CheckStability Loading protocol is correct SolutionLoad Use Dry Loading or Minimal Strong Solvent CheckLoading->SolutionLoad Sample dissolved in strong solvent (e.g., MeOH) SolutionBase Add 0.1-1% Et3N or NH4OH to Mobile Phase CheckStability->SolutionBase Compound is base-sensitive SolutionAlumina Switch to Neutral or Basic Alumina CheckStability->SolutionAlumina Compound degrades on silica End Improved Peak Shape SolutionLoad->End SolutionBase->End SolutionAlumina->End

Caption: Troubleshooting workflow for peak tailing in flash chromatography.

ProblemLikely CauseSolution
Broad or Tailing Peaks Acid Sensitivity: Interaction with acidic silanol groups on silica.Add a basic modifier like 0.1-1% triethylamine (Et₃N) to your eluent.[8] This neutralizes the acidic sites.
Poor Solubility: Compound precipitating at the top of the column.Use "dry loading": dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5][6]
Overloading: Exceeding the column's capacity.Use a larger column or less sample. A general rule is a silica-to-compound weight ratio of 50:1 for good separation, increasing to 100:1 for difficult mixtures.[3]
Poor Separation Insufficient Resolution: Rƒ values of components are too close.Use a shallower solvent gradient or run the column isocratically (with a single solvent mixture). Use a longer column for more theoretical plates.
Compound Degradation Ring Opening: The ether linkage in the spirocycle can be acid-labile.Switch to a neutral stationary phase like neutral alumina, or consider reversed-phase (C18) chromatography for highly polar and sensitive compounds.[8]
Caption: Table 2. Troubleshooting common flash chromatography issues.

FAQs and Troubleshooting: Recrystallization

For compounds that are solid and have moderate to high purity (>85%), recrystallization is a powerful, scalable, and cost-effective purification technique.[9]

Question: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming a crystal lattice, the compound separates as a liquid phase.

  • Causality: This is common when the solution is cooled too quickly or when the chosen solvent is too non-polar for a highly functionalized molecule. The solute molecules have high kinetic energy and crash out of solution before they can align into an ordered crystal lattice.

ProblemLikely CauseSolution
Compound Oils Out Cooling Too Rapidly: Solution becomes supersaturated above the compound's melting point.Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. Insulating the flask can help. Do not place the hot solution directly into an ice bath.[10]
Solvent Mismatch: The solvent may be too "good" or too "poor".Add a small amount of a "poorer" co-solvent (one in which the compound is less soluble) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent to clarify and cool slowly. This is the two-solvent method.[7][10]
No Crystals Form Solution Not Saturated: Too much solvent was added.Gently boil off some of the solvent to increase the concentration and allow it to cool again.[10]
Nucleation Barrier: Crystallization has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound.
Product Still Impure Impurities Co-crystallized: Cooling was too fast, trapping impurities.Ensure the solution cools as slowly as possible. Impurities should remain in the cold mother liquor.[11]
Colored Impurities: Highly colored byproducts are present.Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[10]
Caption: Table 3. Troubleshooting common recrystallization issues.

Protocol: Two-Solvent Recrystallization

This method is ideal when no single solvent has the perfect solubility profile for your compound.[10]

  • Solvent Selection: Find two miscible solvents. Solvent A ("good" solvent) should dissolve your compound at all temperatures. Solvent B ("poor" solvent) should not dissolve your compound at any temperature. A common pair is Dichloromethane (A) and Hexane (B).

  • Dissolution: Place your crude solid in a flask. Add the minimum amount of hot Solvent A needed to fully dissolve the solid.[10]

  • Saturation: While keeping the solution hot, add Solvent B dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot Solvent A until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Solvent B to remove any residual soluble impurities.[9]

FAQs and Troubleshooting: Distillation

For 2-oxaspiroheptane derivatives that are liquids or low-melting solids and are thermally stable, distillation can be an excellent method for purification, especially on a larger scale.

Question: My compound has a very high boiling point (>150 °C at atmospheric pressure) and seems to decompose with heat. Can I still use distillation?

Answer: Yes, this is the ideal scenario for vacuum distillation .

  • Causality: A compound's boiling point is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus with a vacuum pump, you lower the temperature required to achieve boiling.[12] This allows for the distillation of high-boiling compounds well below their decomposition temperatures.[13]

Key Considerations for Vacuum Distillation:

  • Apparatus: Ensure all glassware is rated for vacuum and free of star cracks. Use appropriate grease for all joints to ensure a good seal.

  • Bumping: Liquids can boil violently under vacuum. Use a magnetic stir bar or introduce a slow, steady stream of nitrogen or argon via a capillary to ensure smooth boiling.

  • Fractional Distillation: If you need to separate liquids with close boiling points (less than a 25 °C difference), a fractionating column should be inserted between the distilling flask and the condenser to improve separation efficiency.[12][14]

References

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Sneed, D. B., et al. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • Thomson, R. J., et al. (n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (2018, September 24). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Retrieved from [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting : r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Khan Academy. (2013, September 17). Simple and fractional distillations | Chemical processes | MCAT | Khan Academy. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Distillation. Retrieved from [Link]

  • Sketchy MCAT. (2023, December 9). Distillation Explained: Types & Process Overview (Full Lesson). YouTube. Retrieved from [Link]

  • Eddie Shepherd. (2021, June 13). Vacuum Distillation & The Rotavap. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-oxaspiro[2.4]heptane. As a strained heterocyclic motif, the successful synthesis of this spiro-epoxide is often challenged by competing side reactions. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles to empower you to optimize your synthetic outcomes.

Introduction: Navigating the Synthesis of a Strained Spirocycle

2-Oxaspiro[2.4]heptane is a valuable building block in medicinal chemistry and materials science due to its unique three-dimensional structure. However, its synthesis is not without challenges. The inherent ring strain of the oxirane ring makes the product susceptible to ring-opening reactions, and the choice of synthetic strategy introduces specific potential side reactions. This guide will focus on the two most common synthetic routes and provide solutions to the problems you may encounter.

Here, we will delve into the intricacies of two primary synthetic pathways:

  • The Corey-Chaykovsky Reaction: A powerful method for the formation of three-membered rings, this reaction utilizes a sulfur ylide to convert a ketone (cyclopentanone) into the corresponding epoxide.

  • Alkene Epoxidation: This classic transformation involves the oxidation of an alkene (methylenecyclopentane) using a peroxy acid to form the epoxide.

By understanding the mechanisms and potential pitfalls of each approach, you can select the optimal conditions for your specific needs and troubleshoot any issues that may arise.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of 2-oxaspiro[2.4]heptane.

Part 1: Corey-Chaykovsky Reaction Route

The Corey-Chaykovsky reaction is a cornerstone of epoxide synthesis from carbonyl compounds.[1][2][3][4] It involves the reaction of a sulfur ylide, typically generated in situ, with an aldehyde or ketone.[2]

cluster_0 Ylide Generation cluster_1 Epoxidation Reaction Sulfonium Salt Sulfonium Salt Sulfur Ylide Sulfur Ylide Sulfonium Salt->Sulfur Ylide Deprotonation Base Base Base->Sulfur Ylide Cyclopentanone Cyclopentanone Betaine Intermediate Betaine Intermediate Sulfur Ylide->Betaine Intermediate Nucleophilic Attack Cyclopentanone->Betaine Intermediate 2-Oxaspiro[2.4]heptane 2-Oxaspiro[2.4]heptane Betaine Intermediate->2-Oxaspiro[2.4]heptane Intramolecular Ring Closure

Caption: Workflow for the Corey-Chaykovsky epoxidation of cyclopentanone.

FAQ 1: My reaction is sluggish or incomplete, and I'm recovering mostly starting material (cyclopentanone). What could be the issue?

Answer: This is a common issue that often points to problems with the generation or reactivity of the sulfur ylide.

  • Cause A: Ineffective Ylide Generation. The sulfur ylide is generated by the deprotonation of a sulfonium salt with a strong base.[2] If the base is not strong enough or has degraded, the ylide will not form in sufficient concentration.

    • Solution: Ensure your base (e.g., NaH, n-BuLi) is fresh and has been stored under an inert atmosphere. If using NaH, ensure the mineral oil has been thoroughly washed away with a dry, inert solvent like hexanes.

  • Cause B: Moisture Contamination. Sulfur ylides are highly reactive and sensitive to moisture. Any water in your reaction will quench the ylide.

    • Solution: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (nitrogen or argon). Use anhydrous solvents.

  • Cause C: Low Reaction Temperature. While the ylide is often generated at low temperatures to prevent decomposition, the reaction with the ketone may require warming to proceed at a reasonable rate.

    • Solution: After the addition of cyclopentanone at a low temperature (e.g., 0 °C), allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can also be beneficial, but should be done cautiously to avoid ylide decomposition.

FAQ 2: My NMR spectrum shows my desired product, but also a significant amount of an unknown byproduct. What is this side product and how can I avoid it?

Answer: The most likely byproduct in the Corey-Chaykovsky reaction, especially when using certain sulfur ylides and bases like n-BuLi, is a β-hydroxymethyl sulfide.[4]

Betaine Intermediate Betaine Intermediate β-Hydroxymethyl Sulfide β-Hydroxymethyl Sulfide Betaine Intermediate->β-Hydroxymethyl Sulfide Proton Transfer (from solvent or impurity)

Caption: Formation of the β-hydroxymethyl sulfide byproduct.

  • Identification of the Side Product: The β-hydroxymethyl sulfide byproduct from the reaction with cyclopentanone would be 1-(hydroxymethyl)cyclopentyl methyl sulfide. You can identify this in your ¹H NMR spectrum by the appearance of a singlet for the S-methyl group and a singlet for the methylene protons adjacent to the sulfur atom, in addition to the characteristic multiplets for the cyclopentyl ring protons.

  • Minimizing the Side Reaction:

    • Choice of Ylide and Base: The use of dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide and NaH) is generally less prone to this side reaction compared to dimethylsulfonium methylide (generated from trimethylsulfonium iodide and n-BuLi).[2]

    • Reverse Addition: Instead of adding the ketone to the ylide solution, try adding the ylide solution to the ketone. This can sometimes minimize side reactions by keeping the concentration of the ylide low at any given time.

    • Strictly Anhydrous Conditions: As with incomplete reactions, moisture can contribute to the formation of this byproduct.

FAQ 3: How do I purify my 2-oxaspiro[2.4]heptane from the reaction mixture?

Answer: Purification typically involves a careful workup followed by distillation or column chromatography.

  • Aqueous Workup: After the reaction is complete, it is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like diethyl ether or dichloromethane.

  • Fractional Distillation: If the boiling points of your product and any side products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[5]

  • Flash Column Chromatography: This is a very common and effective method for purifying small to medium-scale reactions.[6]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A non-polar eluent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the more polar components.

Compound Typical Polarity Elution Order in Normal Phase Chromatography
2-Oxaspiro[2.4]heptaneLowFirst
1-(hydroxymethyl)cyclopentyl methyl sulfideModerateSecond
Cyclopentanone (unreacted)ModerateClose to the sulfide byproduct
Part 2: Alkene Epoxidation Route

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widely used and reliable method for synthesizing epoxides.[7]

Methylenecyclopentane Methylenecyclopentane Transition State Transition State Methylenecyclopentane->Transition State m-CPBA m-CPBA m-CPBA->Transition State 2-Oxaspiro[2.4]heptane 2-Oxaspiro[2.4]heptane Transition State->2-Oxaspiro[2.4]heptane m-Chlorobenzoic Acid m-Chlorobenzoic Acid Transition State->m-Chlorobenzoic Acid

Caption: Epoxidation of methylenecyclopentane with m-CPBA.

FAQ 4: My reaction seems to have worked, but my yield is low and I have a significant amount of a more polar byproduct. What is happening?

Answer: The most common side reaction in peroxy acid epoxidations is the acid-catalyzed ring-opening of the newly formed epoxide to a diol.

2-Oxaspiro[2.4]heptane 2-Oxaspiro[2.4]heptane Cyclopentane-1,2-diol Cyclopentane-1,2-diol 2-Oxaspiro[2.4]heptane->Cyclopentane-1,2-diol Water Water Water->Cyclopentane-1,2-diol Acid Catalyst Acid Catalyst Acid Catalyst->Cyclopentane-1,2-diol Protonation of Epoxide Oxygen

Sources

Technical Support Center: Polymerization of 2-Oxaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the polymerization of 2-oxaspiro[2.4]heptane. This resource is designed for researchers, scientists, and professionals in drug development who are exploring the synthesis of novel polymers from this unique spirocyclic ether. As the polymerization of 2-oxaspiro[2.4]heptane is a specialized area, this guide synthesizes established principles of cationic ring-opening polymerization (CROP) of related cyclic ethers, such as oxetanes, and applies them to this specific monomer.[1][2] This approach provides a robust framework for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing 2-oxaspiro[2.4]heptane?

The most probable and effective method for the polymerization of 2-oxaspiro[2.4]heptane is cationic ring-opening polymerization (CROP).[2][3] This is due to the strained four-membered oxetane ring within the spirocyclic structure, which provides the thermodynamic driving force for polymerization.[3] The lone pairs of electrons on the oxygen atom are susceptible to attack by electrophilic initiators, leading to ring opening and chain propagation.

Q2: What are the potential advantages of using 2-oxaspiro[2.4]heptane as a monomer?

The spirocyclic structure of 2-oxaspiro[2.4]heptane is expected to impart unique properties to the resulting polymer. The incorporation of the spiro-center into the polymer backbone can lead to materials with increased rigidity, higher glass transition temperatures, and potentially altered solubility characteristics compared to polymers derived from simple oxetanes. Additionally, the cyclopropane ring may offer further functionalities for post-polymerization modification.

Troubleshooting Guide

This guide addresses common issues encountered during the cationic ring-opening polymerization of 2-oxaspiro[2.4]heptane in a question-and-answer format.

Problem 1: The polymerization does not initiate, or the monomer conversion is very low.

Possible Causes and Solutions:

  • Inappropriate Initiator: The choice of initiator is critical in CROP.[4] For 2-oxaspiro[2.4]heptane, which contains an oxetane ring, initiators effective for other oxetanes should be considered.

    • Recommendation: Employ strong Brønsted acids (e.g., triflic acid, HBF₄) or Lewis acids in combination with a proton source (co-initiator) like water or alcohol (e.g., BF₃·OEt₂, SnCl₄).[1] Photoinitiators, such as diaryliodonium or triarylsulfonium salts, can also be effective, especially for UV-cured systems.

  • Initiator Quenching by Impurities: Cationic polymerizations are extremely sensitive to nucleophilic impurities, particularly water, which can terminate the growing polymer chains.

    • Protocol for Monomer and Solvent Purification:

      • Drying of Monomer: Distill the 2-oxaspiro[2.4]heptane monomer over a suitable drying agent like calcium hydride (CaH₂) immediately before use.

      • Drying of Solvent: Reflux the polymerization solvent (e.g., dichloromethane, chlorobenzene) over CaH₂ or another appropriate drying agent and distill under an inert atmosphere (nitrogen or argon).

      • Inert Atmosphere: Conduct all transfers and the polymerization reaction under a strictly inert atmosphere using Schlenk line techniques or in a glovebox.

  • Low Initiator Concentration: Insufficient initiator concentration may lead to a low number of active centers and consequently low monomer conversion.

    • Recommendation: While a high initiator concentration can lead to side reactions, a typical starting point is a monomer-to-initiator ratio of 100:1 to 500:1. This can be optimized based on the desired molecular weight and polymerization kinetics.

Experimental Workflow for Initiator Selection and System Purification:

Caption: Decision workflow for troubleshooting low monomer conversion.

Problem 2: The resulting polymer has a broad molecular weight distribution (high dispersity, Đ).

Possible Causes and Solutions:

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths.[5]

    • Recommendation: Choose an initiator that reacts rapidly with the monomer. For oxetanes, initiators that quickly generate a stable carbocation or oxonium ion are preferred. The use of pre-formed oxonium ion initiators can sometimes provide better control.[5]

  • Chain Transfer Reactions: The growing cationic chain end can be transferred to the monomer, solvent, or impurities. This terminates one chain and initiates a new one, broadening the molecular weight distribution.

    • Recommendation:

      • Solvent Choice: Use solvents with low nucleophilicity and low chain transfer constants, such as dichloromethane or chlorobenzene. Ethereal solvents like THF should be avoided as they can participate in the reaction.

      • Temperature Control: Lowering the polymerization temperature can often suppress chain transfer reactions. However, this may also reduce the propagation rate. A careful optimization of the reaction temperature is necessary.

  • Backbiting and Formation of Cyclic Oligomers: The growing polymer chain can attack itself ("backbite"), leading to the formation of cyclic oligomers. This is a common side reaction in the CROP of cyclic ethers.[5]

    • Recommendation:

      • Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting.

      • Solvent Polarity: The choice of solvent can influence the formation of cyclic oligomers. Less polar solvents may disfavor the formation of the charged transition state required for backbiting.

Table 1: Influence of Reaction Parameters on Dispersity (Đ)

ParameterEffect on ĐRecommendation
Initiation Rate Slow initiation increases ĐUse a fast-initiating system.
Temperature Higher temperatures can increase chain transfer, increasing ĐOptimize for the lowest effective temperature.
Solvent Solvents prone to chain transfer increase ĐUse non-nucleophilic, low chain transfer solvents (e.g., CH₂Cl₂).
Monomer Purity Impurities can act as chain transfer agents, increasing ĐRigorously purify the monomer.
Problem 3: The polymerization proceeds, but the reaction is uncontrolled, leading to a gel or insoluble material.

Possible Causes and Solutions:

  • Bifunctional Impurities: The presence of bifunctional impurities (e.g., diols) in the monomer or solvent can lead to crosslinking.

    • Recommendation: Ensure the highest purity of all reagents through appropriate purification methods.

  • Side Reactions of the Cyclopropane Ring: While the oxetane ring is expected to be the primary site of polymerization, under strongly acidic conditions, the cyclopropane ring could potentially undergo side reactions leading to branching or crosslinking.

    • Recommendation: Use milder initiators or carefully control the reaction temperature to minimize side reactions. A thorough structural characterization of the resulting polymer using techniques like ¹³C NMR is crucial to detect any unexpected repeat units.

  • High Polymerization Temperature: Very high temperatures can promote side reactions and decomposition, potentially leading to insoluble products.

    • Recommendation: Maintain a controlled and uniform temperature throughout the polymerization. The heat of polymerization should be effectively dissipated, especially for bulk polymerizations.[4]

Troubleshooting Logic for Gel Formation:

Gel_Formation A Gel Formation Observed B Analyze Reagent Purity A->B E Investigate Reaction Conditions A->E C Check for Bifunctional Impurities (e.g., diols) B->C D Re-purify Monomer and Solvent C->D I Characterize Polymer Structure (NMR) D->I F Lower Polymerization Temperature E->F G Use Milder Initiator E->G H Improve Heat Dissipation E->H F->I G->I J Identify Side Reactions I->J

Sources

Technical Support Center: 2-Oxaspiro[3.3]heptane Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers working with 2-oxaspiro[3.3]heptane and its derivatives. It focuses on the two most critical regioselectivity challenges: Nucleophilic Ring Opening (for library generation) and Site-Selective C-H Functionalization (for late-stage diversification).

Subject: Enhancing Regioselectivity in Synthesis and Functionalization Audience: Medicinal Chemists, Process Chemists Status: Operational

Core Logic: The Scaffold

The 2-oxaspiro[3.3]heptane scaffold is a high-value bioisostere for gem-dimethyl groups and carbonyls, offering improved metabolic stability and solubility. Its reactivity is defined by the strain energy of the oxetane ring (~106 kJ/mol) and the steric blockade at the quaternary spiro-center.

Regioselectivity Decision Matrix

Before starting, identify your reaction class to select the correct troubleshooting module:

RegioselectivityMatrix Start Identify Reaction Goal Choice1 Ring Opening (Library Gen) Start->Choice1 Choice2 C-H Functionalization (Late-Stage) Start->Choice2 Path1 Nucleophilic Attack Choice1->Path1 Mechanism Path2 Radical/HAT Choice2->Path2 Mechanism Outcome1 Regiocontrol via Lewis Acid/Sterics Path1->Outcome1 Outcome2 Regiocontrol via Bond Dissociation Energy (BDE) Path2->Outcome2

Figure 1: Decision matrix for selecting the appropriate regiocontrol strategy.

Module A: Nucleophilic Ring Opening

Issue: You need to open the oxetane ring to generate a gem-dimethyl alcohol derivative, but you are observing poor regioselectivity or failure to react.

The Science of Causality

In 2-oxaspiro[3.3]heptane, the spiro-carbon (C2) is quaternary. Nucleophilic attack at the spiro-center is sterically prohibited. Regioselectivity issues arise only when the oxetane ring bears a substituent at the C3/C4 position (non-spiro carbons).

  • Basic Conditions (SN2-like): Nucleophiles attack the less substituted carbon.[1]

  • Acidic Conditions (SN1-like): Lewis acids coordinate to the oxygen, lengthening the C-O bond. Attack favors the more substituted carbon (if it can stabilize a partial positive charge) or leads to rearrangement.

Troubleshooting Guide (Q&A)

Q: I am trying to open a 3-substituted 2-oxaspiro[3.3]heptane with an amine, but the reaction is sluggish.

  • Diagnosis: Amines are often not nucleophilic enough to open the strained ring without activation, especially if the approach is hindered.

  • Solution: Use Lewis Acid catalysis .

    • Standard: Use Li(OTf) or Mg(ClO4)2 as mild Lewis acids to activate the oxygen without triggering polymerization.

    • Advanced: For stubborn substrates, use Al(C6F5)3 (superacid catalyst). It coordinates strongly to the oxetane oxygen, facilitating opening even with weak nucleophiles.

Q: I used BF3·OEt2 and got a mixture of rearranged products (homoallylic alcohols).

  • Diagnosis: Strong Lewis acids like BF3 often trigger a 1,2-hydride or alkyl shift (Meinwald rearrangement) rather than clean nucleophilic opening, especially in the absence of a strong nucleophile.

  • Solution: Switch to a Brønsted acid source in a nucleophilic solvent (e.g., HCl in MeOH) if the substrate tolerates it, or use molecular sieves to buffer the acidity if using mild Lewis acids.

Validated Protocol: Lewis Acid-Catalyzed Ring Opening

Target: Regioselective opening of 3-phenyl-2-oxaspiro[3.3]heptane with an alcohol.

  • Setup: Dissolve substrate (1.0 equiv) and Nucleophile (Alcohol, 2.0 equiv) in anhydrous DCM.

  • Activation: Add Cu(OTf)2 (10 mol%) or Yb(OTf)3 (10 mol%). Note: Lanthanide triflates are excellent for balancing activation vs. rearrangement.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Workup: Quench with saturated NaHCO3.

  • Result: Product will be the ether formed at the less substituted position (unless the substituent is a strong cation stabilizer like p-methoxy-phenyl).

Module B: Site-Selective C-H Functionalization

Issue: You want to derivatize the scaffold (e.g., add an aryl group) without breaking the spiro-structure.

The Science of Causality

This is a competition between the oxetane ring and the cyclobutane/azetidine ring .

  • Risk: Generating a radical alpha to the oxetane oxygen (C3 position) is dangerous.

    
    -Alkoxy radicals in strained rings are prone to 
    
    
    
    -scission
    , leading to ring opening and destruction of the spiro-core.
  • Opportunity: The cyclobutane ring C-H bonds are strong but accessible. Regioselectivity is achieved by exploiting polarity matching and steric puckering .

Troubleshooting Guide (Q&A)

Q: My Minisci reaction (radical alkylation) degraded the starting material.

  • Diagnosis: You likely generated a radical on the oxetane ring. The resulting

    
    -oxy radical triggered ring fragmentation.
    
  • Solution: Use electrophilic radicals (e.g., from fluorinated alkyl iodides) or HAT (Hydrogen Atom Transfer) reagents that prefer the more hydridic C-H bonds of the cyclobutane ring. Avoid oxidants that directly oxidize the ether oxygen.

Q: How do I target the cyclobutane ring specifically?

  • Diagnosis: You need a reagent that discriminates based on bond angles and polarity.

  • Solution: Use Decatungstate photocatalysis (TBADT) . The bulky decatungstate anion prefers abstracting hydrogen from the "puckered" cyclobutane positions (C5/C6) over the oxetane, due to steric approach trajectories.

Validated Protocol: Site-Selective C-H Alkylation

Target: Functionalizing the cyclobutane ring of 2-oxaspiro[3.3]heptane.

  • Reagents: Substrate (1.0 equiv), Alkyl bromide (3.0 equiv), (TMS)3SiH (1.5 equiv).

  • Catalyst: Photocatalyst (e.g., 4-CzIPN, 2 mol%) and a base (K2HPO4).

  • Mechanism: The silyl radical abstracts a Hydrogen. Crucial Step: The selectivity is governed by the BDE and the stability of the resulting radical. The cyclobutanyl radical is formed and trapped by the alkyl bromide (via Nickel catalysis if cross-coupling is desired).

  • Alternative (Minisci): Use [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and a carboxylic acid precursor. The radical adds to the cyclobutane ring if the oxetane is sterically shielded or if the radical is nucleophilic.

Data Summary: Reactivity Profiles

FeatureOxetane Ring (C3/C4)Cyclobutane Ring (C5/C6)Spiro Center (C2)
Hybridization sp3 (strained)sp3 (puckered)sp3 (Quaternary)
Nu- Attack High (Strain release)Low (Inert)Zero (Blocked)
Radical Stability Low (

-scission risk)
ModerateN/A
Preferred Reaction Ring OpeningC-H Insertion / HATNone
Key Reagent Lewis Acids (Al, B, Cu)Decatungstate / HATN/A

Visualizing the Functionalization Pathway

This diagram illustrates the "safe" vs. "destructive" pathways in radical functionalization.

CH_Functionalization Substrate 2-Oxaspiro[3.3]heptane RadicalGen Radical Generation (e.g., HAT) Substrate->RadicalGen PathOx Path A: Oxetane C-H Abstraction (Alpha to Oxygen) RadicalGen->PathOx Non-selective conditions PathCy Path B: Cyclobutane C-H Abstraction (Remote) RadicalGen->PathCy Steric/Polarity Control IntermedOx Alpha-Oxy Radical PathOx->IntermedOx IntermedCy Cyclobutyl Radical PathCy->IntermedCy Destruction Beta-Scission (Ring Opening/Degradation) IntermedOx->Destruction Rapid Success Functionalized Spirocycle (Intact Core) IntermedCy->Success Radical Trapping

Figure 2: Pathway analysis showing why targeting the cyclobutane ring is essential for scaffold integrity.

References

  • Bull, J. A., et al. (2016).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[2] Chemical Reviews. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.[3] Link

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Dunbar, C. R., et al. (2023). "Site-Selective C–H Functionalization of Spirocyclic Oxetanes." Organic Letters. Link

  • Romanov-Michailidis, F., et al. (2021). "Al(C6F5)3-Catalyzed Regioselective Isomerization/Opening of Oxetanes." JACS. Link

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of 2-Oxaspiroheptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for 3D Scaffolds in Modern Drug Design

In contemporary medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for designing drug candidates with improved physicochemical and pharmacokinetic properties.[1] This paradigm shift involves moving away from planar, aromatic structures towards more three-dimensional, sp3-rich scaffolds. Among these, spirocyclic systems, and specifically 2-oxaspiroheptane derivatives, have emerged as powerful tools. These rigid structures serve as bioisosteric replacements for common motifs like piperidines, morpholines, and even phenyl rings, often leading to significant improvements in properties such as solubility, lipophilicity, and, critically, metabolic stability.[2][3]

Metabolic stability, the resistance of a compound to biotransformation by metabolic enzymes, is a crucial parameter in drug development.[4] Poor stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, representing a primary reason for candidate failure in clinical trials.[5][6] This guide provides an in-depth evaluation of the metabolic stability of 2-oxaspiroheptane derivatives, offering a comparative perspective against traditional scaffolds and presenting a robust experimental framework for their assessment.

The Metabolic Landscape: Why Spirocycles Offer Enhanced Stability

The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450 (CYP) is responsible for the majority of Phase I oxidative biotransformations.[7] These enzymes convert lipophilic drug molecules into more water-soluble compounds to facilitate their excretion.[7] Common metabolic "hotspots" on drug candidates include N-alkyl groups, activated C-H bonds, and electron-rich aromatic rings.

The enhanced metabolic stability of 2-oxaspiroheptane and related spirocyclic scaffolds can be attributed to several key factors:

  • Steric Shielding: The rigid, three-dimensional conformation of the spirocyclic core can physically block the access of bulky CYP enzymes to potential sites of metabolism. This is a distinct advantage over more flexible linear chains or planar rings where metabolically labile positions are more exposed.

  • Absence of Aromatic C-H Bonds: When used as a benzene bioisostere, the saturated nature of the spiroheptane core eliminates the possibility of aromatic hydroxylation, a common metabolic pathway for many drugs.[1]

  • Lower Lipophilicity: The introduction of sp3-rich centers can reduce a compound's lipophilicity (LogP/LogD), which sometimes correlates with a lower affinity for CYP enzymes and thus reduced metabolism.

  • Altered Binding Conformation: The fixed geometry of the spirocycle forces the molecule to adopt a specific conformation within the enzyme's active site, which may not be optimal for metabolic attack.

While generally stable, potential metabolic pathways for these derivatives can include aliphatic hydroxylation at distal, sterically accessible positions on the ring system, a process observed in other complex aliphatic scaffolds like adamantane.[8][9][10]

A Validated Workflow for Assessing Metabolic Stability

To quantitatively assess and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a well-established industry standard.[5][11][12] Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[5][13] The following protocol provides a self-validating system for generating reliable and reproducible data.

Experimental Protocol: Liver Microsomal Stability Assay

1. Preparation of Reagents:

  • Test Compounds & Positive Controls: Prepare 10 mM stock solutions in DMSO. Positive controls should include compounds with known high and low metabolic clearance (e.g., Verapamil and Warfarin, respectively).[12]
  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.
  • Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. The regenerating system ensures a sustained concentration of the essential cofactor, NADPH, throughout the incubation.
  • Liver Microsomes: Use pooled human liver microsomes (HLM) for human-relevant data, or microsomes from other species (rat, mouse, dog) for preclinical studies.[12][13] Thaw quickly at 37°C immediately before use and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[14]

2. Incubation Procedure:

  • Dispense the diluted microsomal solution into a 96-well plate.
  • Add the test compound to the wells to achieve a final concentration of 1 µM.
  • Control Wells: For each compound, prepare a parallel incubation without the NADPH cofactor solution. This crucial control identifies any non-CYP-mediated degradation or chemical instability.[12]
  • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
  • Initiate the metabolic reaction by adding the pre-warmed cofactor solution to all wells (except the no-cofactor controls, to which buffer is added instead).

3. Time-Point Sampling & Reaction Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells.[13]
  • Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization). The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

4. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the slope of the line from the linear regression of this plot. The slope corresponds to the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[6]
  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Mass) .[13]
Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_sample 3. Sampling & Quenching cluster_analyze 4. Analysis prep_cpd Test Compounds & Controls (1µM) incubate Combine Microsomes & Compound Pre-warm for 10 min prep_cpd->incubate prep_mic Liver Microsomes (0.5 mg/mL) prep_mic->incubate prep_nadph NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH incubate->start_rxn time_points Take Samples at 0, 5, 15, 30, 45 min start_rxn->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Comparative Data Analysis

The primary outputs of the microsomal stability assay, half-life (t½) and intrinsic clearance (CLint), allow for direct comparison between different compounds. A longer half-life and lower intrinsic clearance value signify greater metabolic stability.[13] The table below provides an illustrative comparison based on typical findings when a traditional heterocyclic motif is replaced with a 2-oxaspiro[3.3]heptane analogue.

Compound IDScaffoldIn Vitro t½ (min)In Vitro CLint (µL/min/mg)Primary Metabolic Pathway
Alternative-1 N-benzyl Piperidine12115.5N-debenzylation, Ring Hydroxylation
OS-Derivative-1 N-aryl-2-azaspiro[3.3]heptane> 60< 11.6Aliphatic Hydroxylation (minor)
Alternative-2 Morpholine2555.4Ring Oxidation
OS-Derivative-2 2-oxa-6-azaspiro[3.3]heptane5512.6N-dealkylation (slow)
Alternative-3 meta-substituted Phenyl1877.0Aromatic Hydroxylation
OS-Derivative-3 2-oxaspiro[3.3]heptane> 60< 11.6Stable to Oxidation

Note: This table presents representative data to illustrate the concept. Actual values are compound-specific.

The data clearly suggests that the incorporation of the spiro[3.3]heptane core (as seen in OS-Derivatives 1, 2, and 3) leads to a significant increase in metabolic stability (longer t½, lower CLint) compared to their more traditional counterparts.[3][16]

Case Study: Mitigating Metabolic Liabilities

Consider a hypothetical lead optimization program where Compound A , containing a piperidine ring, shows potent activity but suffers from poor metabolic stability.

  • Compound A (Alternative): The primary metabolic liabilities are identified as hydroxylation on the piperidine ring and N-dealkylation, both common CYP-mediated pathways. This rapid metabolism leads to a short in vivo half-life and necessitates higher or more frequent dosing.

To address this, medicinal chemists synthesize Compound B , a bioisosteric analogue where the piperidine ring is replaced with a 2-azaspiro[3.3]heptane moiety.

  • Compound B (Spiro-Derivative): The spirocyclic core is significantly more resistant to oxidative metabolism. The rigid structure sterically protects the C-H bonds from CYP enzyme attack, and the quaternary spiro-carbon is inherently non-metabolizable. The result is a dramatic improvement in metabolic stability, leading to a longer half-life and improved pharmacokinetic profile in preclinical species.[17]

Diagram: Comparative Metabolic Fates

G cluster_A Compound A (Piperidine Analogue) cluster_B Compound B (2-Azaspiro[3.3]heptane Analogue) A Compound A A_Met1 Metabolite 1 (Ring Hydroxylation) A->A_Met1 CYP3A4, 2D6 (Major) A_Met2 Metabolite 2 (N-dealkylation) A->A_Met2 CYP3A4 (Major) B Compound B B_Met1 Metabolite 3 (Minor Hydroxylation) B->B_Met1 CYP-mediated (Minor/Slow)

Caption: Metabolic pathways of a labile vs. a stabilized compound.

Conclusion

The strategic incorporation of 2-oxaspiroheptane and related spirocyclic scaffolds is a field-proven method for enhancing the metabolic stability of drug candidates. By leveraging principles of steric hindrance and replacing known metabolic liabilities, these three-dimensional motifs effectively protect molecules from rapid biotransformation by CYP enzymes. The robust and validated in vitro microsomal stability assay provides a reliable framework for quantitatively assessing these improvements early in the drug discovery process. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the rational design of metabolically stable compounds using scaffolds like 2-oxaspiroheptanes will remain a cornerstone of successful drug development.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from [Link]

  • ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters. Retrieved from [Link]

  • ACS Publications. (2021, June 8). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | ACS Infectious Diseases. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • PubMed. (2020, October 1). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Retrieved from [Link]

  • MDPI. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • PubMed. (2019, August 22). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF. Retrieved from [Link]

  • JYX: JYU. (2025, December 16). Mira Ahinko - Computational Cytochrome P450 Mediated Metabolism and Virtual Screening. Retrieved from [Link]

  • PubMed. (2007, January 11). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Retrieved from [Link]

  • UniBa. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

Sources

Comparative Physicochemical Profiling of Oxaspiroheptane Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Liability

In modern medicinal chemistry, the search for saturated bioisosteres has elevated 2-oxaspiro[3.3]heptane to the status of a privileged scaffold. It offers a unique combination of low lipophilicity, high metabolic stability, and defined exit vectors that mimic gem-dimethyl or carbonyl groups.

However, the term "oxaspiroheptane" encompasses structural isomers with vastly different reactivity profiles. This guide compares the industry-standard 2-oxaspiro[3.3]heptane against its reactive isomer, 1-oxaspiro[2.4]heptane .

The Critical Distinction:

  • 2-oxaspiro[3.3]heptane: A stable, puckered spirocycle used to improve physicochemical properties (LogD, Solubility).

  • 1-oxaspiro[2.4]heptane: A spiro-epoxide. It is a high-energy intermediate often flagged as a genotoxic impurity or metabolic liability due to its susceptibility to nucleophilic attack.

Structural Analysis & Mechanism of Stability

The divergent behaviors of these isomers are rooted in their topology and ring strain.

2-Oxaspiro[3.3]heptane (The Drug Scaffold)

Contrary to the assumption that four-membered rings are inherently unstable, the oxetane ring in the [3.3] spiro system adopts a puckered conformation (approx. 20–30°). This puckering relieves torsional strain (eclipsing interactions) between adjacent methylene groups. Furthermore, the spiro-carbon creates a steric shield that protects the ether oxygen from Lewis acids and metabolic oxidants.

1-Oxaspiro[2.4]heptane (The Reactive Epoxide)

This isomer features an oxirane (epoxide) fused to a cyclopentane ring. The three-membered ring possesses immense angle strain (~27 kcal/mol) and significant polarity. The carbon-oxygen bonds are highly susceptible to nucleophilic ring-opening (e.g., by DNA bases or glutathione), rendering this isomer a "suicide substrate" or toxic liability rather than a drug scaffold.

Structural Visualization

G cluster_0 Preferred Scaffold: 2-oxaspiro[3.3]heptane cluster_1 Liability/Intermediate: 1-oxaspiro[2.4]heptane S33 2-oxaspiro[3.3]heptane (Puckered Conformation) Prop33 Properties: - Low Lipophilicity - High Solublity - Metabolically Inert S33->Prop33 Prop24 Properties: - High Ring Strain - Alkylating Agent - Acid Labile Prop33->Prop24 Isomeric Contrast S24 1-oxaspiro[2.4]heptane (Planar Epoxide) S24->Prop24

Figure 1: Structural divergence between the stable [3.3] scaffold and the reactive [2.4] epoxide.

Physicochemical Performance Data

The following data summarizes the performance of the 2-oxaspiro[3.3]heptane scaffold compared to standard carbocyclic analogs and the reactive isomer.

Table 1: Comparative Physicochemical Profile

Property2-oxaspiro[3.3]heptaneCyclohexane (Reference)1-oxaspiro[2.4]heptane
Role Bioisostere / ScaffoldLipophilic SpacerReactive Intermediate
LogP (Octanol/Water) ~0.5 – 1.2 (Low)~3.4 (High)~0.9 (Moderate)
Aqueous Solubility High (H-bond acceptor)LowModerate (hydrolyzes)
Metabolic Stability (

)
> 60 min (Human Microsomes)Variable (oxidation prone)< 5 min (Chemical instability)
pKa Influence Lowers pKa of adjacent amines (Inductive effect)NeutralN/A (Reacts with amines)
Key Liability None (Stable)Metabolism (CYP450)Genotoxicity / Alkylation

Analyst Note: The reduction in LogP (approx. 2–3 units vs. cyclohexane) is the primary driver for adopting the 2-oxaspiro[3.3]heptane scaffold. This massive shift often rescues compounds from "molecular obesity" (high lipophilicity) during lead optimization.

Experimental Protocols

To validate these properties in your own pipeline, use the following self-validating protocols.

Protocol A: High-Throughput LogD Determination (Shake-Flask)

Objective: Determine the distribution coefficient (LogD) at pH 7.4 to assess lipophilicity.[1]

Workflow:

  • Preparation: Dissolve test compound (10 mM in DMSO).

  • Partitioning: Add 10 µL of stock to a biphasic system of 1-octanol (saturated with buffer) and phosphate buffer (pH 7.4).

  • Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 min to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Validation: Run Propranolol (High LogD ~1.3) and Atenolol (Low LogD ~0.16) as internal controls.

  • Calculation:

    
    
    
Protocol B: Microsomal Metabolic Stability Assay

Objective: Differentiate the stable [3.3] scaffold from the labile [2.4] isomer.

Workflow:

  • Incubation System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • 2-oxaspiro[3.3]heptane: Expect >80% remaining at 60 min.

    • 1-oxaspiro[2.4]heptane: Expect rapid disappearance (chemical hydrolysis or glutathione conjugation if GSH is added).

Experimental Logic Diagram

Experiment Start Compound Selection Assay Microsomal Stability Assay (HLM + NADPH) Start->Assay Branch Stability Outcome? Assay->Branch Stable High Stability (>60 min) Indicates 2-oxaspiro[3.3]heptane (Valid Scaffold) Branch->Stable Stable Unstable Rapid Loss (<15 min) Indicates 1-oxaspiro[2.4]heptane (Reactive Liability) Branch->Unstable Degradation

Figure 2: Decision tree for validating scaffold stability via microsomal assay.

Synthesis & Safety Considerations

Synthesis of 2-oxaspiro[3.3]heptane

The synthesis of the [3.3] scaffold is non-trivial but well-established, typically pioneered by the Carreira group.

  • Key Route: Cyclization of bis(bromomethyl) precursors or intramolecular etherification.

  • Safety: The final product is stable and non-toxic in standard handling.

Hazard Warning: 1-oxaspiro[2.4]heptane[2][3]
  • Synthesis: Often formed via epoxidation of methylenecyclopentane.

  • Safety: Handle with extreme caution. As a strained epoxide, it is a potential alkylating agent (genotoxic). It should be handled in a fume hood with appropriate PPE. It is generally not isolated in drug discovery but generated in situ or avoided entirely.

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2024). "1-Oxaspiro[2.4]heptane."[2][3][4] National Center for Biotechnology Information.

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Referencing polarity/stability principles relevant to bioisosteres).

Sources

Safety Operating Guide

2-oxaspiro[3,3]heptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 2-oxaspiro[3.3]heptane , a strained spirocyclic ether used as a building block in medicinal chemistry.

Critical Distinction: Ether vs. Aza-Analog

STOP AND VERIFY: Ensure you are handling 2-oxaspiro[3.3]heptane (C₆H₁₀O) and not the more common nitrogen-containing analog, 2-oxa-6-azaspiro[3.3]heptane (C₅H₉NO, CAS 174-78-7).

  • 2-oxaspiro[3.3]heptane (Ether): Neutral, high flammability, peroxide former.

  • 2-oxa-6-azaspiro[3.3]heptane (Amine): Basic, corrosive/irritant, potential toxicity.

  • This guide focuses on the ether variant (C₆H₁₀O).

Hazard Profile & Risk Assessment

The disposal of 2-oxaspiro[3.3]heptane is governed by three critical chemical properties: Ring Strain , Flammability , and Peroxidation .

Hazard CategoryClassificationMechanism of Risk
Flammability High (Cat 2/3) As a low-molecular-weight ether with high vapor pressure, it poses a significant fire risk. Flash point is estimated < 60°C (based on structural analogs like oxetane and spiro[3.3]heptane).
Reactivity Strained Ring The spiro[3.3] system possesses significant strain energy (~60 kcal/mol). Acidic conditions during waste consolidation can trigger exothermic ring-opening polymerization.
Stability Peroxide Former Like oxetane and THF, the ether oxygens activate adjacent C-H bonds, facilitating autoxidation to form explosive organic peroxides upon storage.

Pre-Disposal Stabilization Protocol

Before moving the chemical to a waste stream, you must validate its stability. Do not simply pour old bottles into a waste drum; this is a common cause of waste facility fires.

Step 1: Peroxide Quantification
  • Test: Use commercially available starch-iodide strips (e.g., Quantofix®).

  • Thresholds:

    • < 20 ppm: Safe for standard solvent disposal.

    • 20–100 ppm: Must be treated (reduced) before disposal.

    • > 100 ppm or Visible Crystals: DO NOT TOUCH. Contact EHS/Bomb Squad immediately.

Step 2: Chemical Quenching (If Peroxides are 20–100 ppm)

If peroxides are detected, they must be reduced to alcohols to prevent explosion during incineration.

  • Dilute the ether 1:5 with a non-peroxidizable solvent (e.g., ethanol or ethyl acetate).

  • Add an excess of aqueous Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite .

  • Stir gently for 30 minutes.

  • Retest with strips to confirm peroxide destruction (< 10 ppm).

Disposal Workflow & Waste Segregation

The only acceptable final disposal method for strained spirocyclic ethers is High-Temperature Incineration with fuel blending.

Decision Logic (DOT Diagram)

DisposalWorkflow Start Waste: 2-oxaspiro[3.3]heptane CheckAge Check Container Age / Condition Start->CheckAge Crystals Crystals Visible? CheckAge->Crystals TestPeroxide Test Peroxides (Starch-Iodide) Crystals->TestPeroxide No Emergency STOP: Contact EHS/Bomb Squad Do NOT Manipulate Crystals->Emergency Yes TestPeroxide->Emergency >100 ppm Quench Quench: Dilute & Add FeSO4 Retest until <20ppm TestPeroxide->Quench 20-100 ppm Segregate Segregate Waste Stream (Flammable Solvents) TestPeroxide->Segregate <20 ppm Quench->Segregate Labeling Label: 'Flammable Liquid' 'Contains Cyclic Ethers' Segregate->Labeling Disposal Final Disposal: Incineration (Fuel Blending) Labeling->Disposal

Figure 1: Decision tree for the safe evaluation and disposal of 2-oxaspiro[3.3]heptane.

Regulatory Classification (RCRA)

Proper classification ensures compliance with EPA regulations (40 CFR Part 261).

ParameterCode/ValueNotes
RCRA Waste Code D001 Classified as Ignitable (Flash point < 60°C).
DOT Shipping Name Ethers, n.o.s. Or "Flammable Liquid, n.o.s." (contains 2-oxaspiro[3.3]heptane).[1][2][3][4][5][6][7][8][9]
Hazard Class 3 Flammable Liquid.[6]
Packing Group II Indicates medium danger (standard for most lab solvents).
Compatibility Group A (Solvents) Segregate from Acids. Acidic waste streams can catalyze ring opening, generating heat and pressure in sealed drums.

Emergency Procedures

  • Spill (< 100 mL): Absorb with vermiculite or activated charcoal pads. Do not use paper towels (combustible). Place in a fume hood to evaporate or pack in a sealed container for incineration.

  • Spill (> 100 mL): Evacuate the area. Remove ignition sources.[5] Contact emergency response. The high vapor pressure creates an immediate explosion hazard in confined spaces.

  • Skin Contact: Wash immediately with soap and water.[5][7] The lipophilic nature of the ether allows for rapid dermal absorption.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136338108, 2-oxaspiro[3.3]heptan-6-ol (Analog Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.